2,3-Dichloroquinoxaline-6-carbonyl chloride
Description
Properties
IUPAC Name |
2,3-dichloroquinoxaline-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCRLFIYVFOUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062060 | |
| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1919-43-3 | |
| Record name | 2,3-Dichloro-6-quinoxalinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1919-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloroquinoxaline-6-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 2,3-Dichloroquinoxaline-6-carbonyl chloride
Executive Summary
This guide provides a comprehensive technical analysis of 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5), a high-value heterocyclic electrophile used extensively in medicinal chemistry.[1] Distinguished by its dual-reactivity profile, this compound serves as a linchpin in the synthesis of bioactive quinoxaline derivatives, particularly in the development of anticancer (e.g., acid ceramidase inhibitors) and antimicrobial agents.[1]
The following sections detail the physicochemical profile, validated synthesis protocols, and mechanistic reactivity of this compound, designed to support researchers in optimizing yield and selectivity during drug development campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 17880-88-5 |
| Molecular Formula | C₉H₃Cl₃N₂O |
| Molecular Weight | 261.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 114–116 °C |
| Solubility | Soluble in DCM, THF, DMF; reacts with water/alcohols |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂), strictly anhydrous |
Synthesis & Production Protocols
Mechanistic Rationale
The synthesis of this compound typically proceeds via the chlorination of 2,3-dihydroxyquinoxaline-6-carboxylic acid (or its 2,3-dichloro-6-carboxylic acid analog). The choice of chlorinating agent is critical:
-
Thionyl Chloride (SOCl₂): Standard for converting carboxylic acids to acid chlorides.[2][3] Requires catalytic DMF to form the reactive Vilsmeier-Haack intermediate.
-
Bis(trichloromethyl) carbonate (Triphosgene): A safer, solid alternative to phosgene that offers cleaner conversion with easier workup, preferred in modern GMP-like settings.
Protocol A: The Triphosgene Method (High Purity)
Recommended for gram-scale synthesis where purity is paramount.
Reagents:
-
Precursor: 2,3-Dichloroquinoxaline-6-carboxylic acid (1.0 eq)
-
Reagent: Bis(trichloromethyl) carbonate (0.4 eq)
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon.
-
Dissolution: Suspend the carboxylic acid precursor in anhydrous DCM (0.2 M concentration). Add catalytic DMF.
-
Addition: Dissolve triphosgene in a minimal amount of DCM and add dropwise to the suspension at 0°C. Caution: Gas evolution (HCl, CO₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. If the solid does not dissolve, heat to reflux (40°C) for 1 hour.
-
Validation Point: Monitor by TLC (aliquot quenched with methanol). The disappearance of the starting acid spot and the appearance of the methyl ester (formed from the quench) indicates completion.
-
Workup: Evaporate solvent under reduced pressure. The residue is the crude acid chloride.
-
Purification: Recrystallize from dry hexane/DCM if necessary, though the crude is often sufficient for immediate use.
Protocol B: The Thionyl Chloride Method (Scale-Up)
Recommended for larger batches.
Reagents:
-
Precursor: 2,3-Dichloroquinoxaline-6-carboxylic acid
-
Reagent: Thionyl Chloride (Excess, acts as solvent)
-
Catalyst: DMF[4]
Methodology:
-
Reflux: Suspend the acid in neat SOCl₂ (5–10 volumes). Add 1 drop of DMF.
-
Heating: Reflux at 75–80°C for 2–4 hours. The suspension should clear as the acid chloride forms.
-
Degassing: Distill off excess SOCl₂ under vacuum.
-
Azeotrope: Add anhydrous toluene and evaporate twice to remove residual traces of SOCl₂ and HCl.
Reactivity & Applications in Drug Discovery[1]
Dual Electrophilic Centers
This molecule is unique due to its two distinct types of electrophilic sites, allowing for orthogonal functionalization:
-
Acyl Chloride (C-6): Highly reactive towards nucleophiles (amines, alcohols) to form amides/esters.[1] This is typically the first point of derivatization.
-
Imidoyl Chlorides (C-2, C-3): The chlorine atoms on the pyrazine ring are activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the quinoxaline core.
Strategic Workflow
Researchers usually follow a sequence where the labile acyl chloride is reacted first at low temperatures, followed by the displacement of the ring chlorines at elevated temperatures.
Figure 1: Sequential functionalization strategy for this compound.
Key Application Areas
-
Anticancer Agents: Derivatization at C-6 with hydrophobic amines has yielded potent Acid Ceramidase inhibitors.
-
Antimicrobials: Substitution at C-2/C-3 with piperazine or morpholine moieties enhances solubility and target affinity.
-
Fluorescent Probes: The quinoxaline core is fluorogenic; derivatives are used in cellular imaging.
Safety & Handling (E-E-A-T)
-
Corrosivity: The compound hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage.
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield are mandatory. Handle only in a fume hood.
-
Quenching: Quench excess reagent with saturated Sodium Bicarbonate (NaHCO₃) solution slowly to neutralize acid byproducts.
References
-
Benchchem. this compound (CAS 17880-88-5) Product Description.[1][5][6]Link
-
BLD Pharm. Safety Data Sheet: this compound.Link
-
ChemicalBook. this compound Properties and Suppliers.Link
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.Link
-
Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.Link
Sources
- 1. This compound|17880-88-5 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE price,buy 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE - chemicalbook [m.chemicalbook.com]
Technical Monograph: 2,3-Dichloroquinoxaline-6-carbonyl chloride
High-Fidelity Scaffold for Orthogonal Drug Design
Executive Summary
2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5) is a high-value heterocyclic intermediate utilized in the synthesis of bioactive pharmacophores.[1][2][3] Characterized by its orthogonal reactivity profile , this molecule offers three distinct electrophilic sites: a highly reactive acyl chloride at position C6 and two imidoyl-like chlorides at positions C2 and C3.[3]
This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and a strategic framework for its application in medicinal chemistry, specifically for kinase inhibitors and AMPA receptor antagonists.[3][4]
Physicochemical Profile
The precise molecular weight is critical for stoichiometry in multi-step synthesis.[3][4] The presence of three chlorine atoms introduces a distinct isotopic signature essential for mass spectrometry validation.[3][4]
Table 1: Molecular Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 17880-88-5 |
| Molecular Formula | |
| Molecular Weight (Average) | 261.49 g/mol |
| Monoisotopic Mass | 259.9311 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 116–118 °C (Lit.)[3] |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
Isotopic Signature (Mass Spec QC)
Due to the natural abundance of
-
M+ (260): Base peak (approx.[3][4] relative intensity 100%)[2][3][4]
-
M+2 (262): ~96% (due to
)[3][4]
Synthetic Architecture & Protocol
The synthesis of this compound typically proceeds via the chlorination of 2,3-dihydroxyquinoxaline-6-carboxylic acid (also known as the 2,3-dione).[3] This transformation requires the simultaneous conversion of the carboxylic acid to an acyl chloride and the aromatization of the pyrazine ring via chlorodehydroxylation.[3][4]
Reaction Mechanism
The reaction utilizes Thionyl Chloride (
Visualization: Synthesis Pathway
The following diagram illustrates the conversion flow and the critical intermediate states.
Figure 1: One-pot chlorination sequence converting the dione-acid to the trichloro-scaffold.
Validated Experimental Protocol
Safety Warning: This reaction generates sulfur dioxide (
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube (or connected to an inert gas line). -
Charging: Add 2,3-dihydroxyquinoxaline-6-carboxylic acid (10.0 g, 48.5 mmol) to the flask.
-
Reagent Addition: Carefully add Thionyl Chloride (
) (50 mL, excess). -
Catalysis: Add DMF (0.5 mL) dropwise. Note: Vigorous gas evolution will occur immediately.[3][4]
-
Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 3–4 hours. The suspension should clear to a homogeneous yellow/orange solution, indicating consumption of the starting material.[3][4]
-
Workup (The Critical Step):
-
Isolation: The resulting residue is the crude acid chloride.[3][4] For high purity, recrystallize from anhydrous n-hexane or use directly in the next step to prevent hydrolysis.[3]
Reaction Mechanics: The "Orthogonal" Advantage
In drug discovery, this molecule is a "privileged scaffold" because it allows for sequential, selective functionalization.[3][4]
-
Site A (C6-Carbonyl Chloride): The most reactive electrophile.[3][4] Reacts rapidly with amines/alcohols at
to form amides/esters.[3][4] -
Site B (C2/C3-Chlorines): Less reactive imidoyl chlorides.[3][4] These require higher temperatures or stronger nucleophiles for Nucleophilic Aromatic Substitution (
).[3][4]
Strategic Implication: You can attach a solubilizing tail or a specific binding motif at C6 first, without disturbing the chloro-substituents at C2/C3, which are reserved for later elaboration (e.g., macrocyclization).[3][4]
Visualization: Reactivity Hierarchy
Figure 2: Chemoselective differentiation of electrophilic sites allows for programmable synthesis.[3][4]
Quality Control & Troubleshooting
Trustworthiness in data relies on validating the integrity of the starting material.[3][4]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete removal of | Perform toluene azeotrope 3x. Ensure high vacuum drying.[3][4] |
| Hydrolysis (Acid Formation) | Moisture ingress during storage.[3][4] | Store under Argon/Nitrogen.[3][4] Check IR for broad OH stretch (bad) vs sharp C=O (good). |
| Incomplete Reaction | Insufficient catalyst.[3][4] | Ensure DMF is fresh.[3][4] Increase reflux time by 1 hour. |
Analytical Markers
-
IR Spectroscopy: Look for the characteristic acyl chloride C=O stretch at ~1775 cm⁻¹ .[3][4] A shift to ~1700 cm⁻¹ indicates hydrolysis to the carboxylic acid.[3][4]
-
1H NMR: Not diagnostic for the functional groups (only aromatic protons present).[3][4] Use 13C NMR to visualize the carbonyl carbon shift (~165 ppm).[3][4]
References
-
Synthesis & Properties: BenchChem Technical Data. "this compound (CAS 17880-88-5)."[3][4] Accessed Jan 2026.[3][4]
-
Mechanistic Insight: Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade."[3][4] (2017).[3][4][5][6][7][8]
-
Medicinal Application: RSC Advances. "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy."[3][4][7][9] (2024).[3][4][7]
-
Isotopic Data: PubChem Compound Summary. "this compound."[3][4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Hexanitrohexaazaisowurtzitane | C6H6N12O12 | CID 9889323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zeta CL-20 at 3.3 GPa | C6H6N12O12 | CID 11419235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dichloroquinoxaline-6-carbonyl chloride chemical properties
Executive Summary
2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5) is a high-value heterocyclic scaffold employed primarily in the synthesis of kinase inhibitors, intercalating DNA agents, and advanced organic materials. Its utility stems from its dual-electrophilic nature : it possesses a highly reactive acyl chloride moiety at position 6 and two activated electrophilic centers at positions 2 and 3 of the pyrazine ring.
This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, reactivity profile, and application in medicinal chemistry.[1] It is designed to move beyond basic data sheets, offering causal insights into handling its complex regioselectivity.
Chemical Profile & Electronic Properties[2][3]
Structural Analysis
The molecule consists of a fused benzene and pyrazine ring (quinoxaline). The presence of the carbonyl chloride at C6 and chlorine atoms at C2/C3 creates a highly electron-deficient system.
| Property | Data | Note |
| Formula | C₉H₃Cl₃N₂O | |
| MW | 261.49 g/mol | |
| Appearance | Off-white to yellow solid | Hydrolyzes rapidly in moist air |
| Melting Point | 116–118 °C | Decomposition occurs at higher temps |
| Solubility | DCM, THF, Dioxane | Reacts violently with water/alcohols |
Electronic Activation (The "Why" Behind Reactivity)
The nitrogen atoms at positions 1 and 4 exert a strong inductive (-I) and mesomeric (-M) pull, making carbons C2 and C3 susceptible to Nucleophilic Aromatic Substitution (SNAr). The carbonyl chloride at C6 further depletes electron density from the benzene ring, which is communicated to the pyrazine ring via conjugation.
Key Reactivity Hierarchy:
-
Acyl Chloride (C6): Kinetic control. Reacts instantaneously with nucleophiles (amines, alcohols) at 0°C.
-
C2/C3 Chlorines: Thermodynamic/Kinetic control. Reacts with nucleophiles at elevated temperatures (RT to 80°C) or with catalysis.
Synthesis & Manufacturing Routes
The synthesis typically originates from 3,4-diaminobenzoic acid. The workflow involves cyclization followed by simultaneous or sequential chlorination.
Synthesis Pathway Diagram[1][3]
Figure 1: Synthetic route from commercially available precursors. Note that POCl₃ is often used for ring chlorination, but SOCl₂ is preferred for converting the carboxylic acid to the acid chloride.
Detailed Protocol: Chlorination
Context: Converting the 2,3-dihydroxy-6-carboxylic acid intermediate to the trichloro target.
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a CaCl₂ drying tube.
-
Reagents: Suspend 2,3-dihydroxyquinoxaline-6-carboxylic acid (1.0 eq) in excess Thionyl Chloride (SOCl₂, 10-15 eq). Add catalytic DMF (3-5 drops).
-
Expert Insight: The DMF acts as a Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride and the chlorination of the tautomeric lactams.
-
-
Reaction: Heat to reflux (75–80°C) for 3–6 hours. The suspension will clear as the starting material is consumed.
-
Workup: Evaporate excess SOCl₂ under reduced pressure. Azeotrope with dry toluene twice to remove traces of acid gases.
-
Isolation: The residue is the crude acid chloride, often used directly without purification to prevent hydrolysis.
Reactivity & Regioselectivity[3][4][5][6][7][8]
This is the most critical section for drug design. The molecule allows for the sequential introduction of three different nucleophiles.
Phase 1: Acyl Substitution (C6)
The acid chloride is the most reactive site.
-
Reaction: R-NH₂ + Ar-COCl → Ar-CONHR + HCl
-
Conditions: DCM or THF, 0°C, with non-nucleophilic base (DIPEA or Et₃N).
-
Outcome: Formation of the amide without displacing the ring chlorines.
Phase 2: SNAr Regioselectivity (C2 vs. C3)
Once the C6 position is functionalized (e.g., to an amide), the symmetry of the molecule is broken. The electronic environment at C2 and C3 becomes distinct.
-
The Challenge: Predicting whether a nucleophile attacks C2 or C3 first.
-
Electronic Effect: The amide group at C6 is electron-withdrawing.
-
C2 Position: Located meta to the C6 substituent (across the ring fusion).
-
C3 Position: Located para-like to the C6 substituent.
-
-
General Observation: In many 6-substituted quinoxalines with electron-withdrawing groups (EWG), the C2 position is often the site of initial attack due to the specific resonance contribution that deactivates C3 or stabilizes the Meisenheimer complex at C2. However, this is highly substrate- and solvent-dependent.
Self-Validating Protocol (Regioselectivity Check): Do not assume regioselectivity. Use the following logic to verify:
-
Perform the SNAr reaction with 1.0 equivalent of amine.
-
Isolate the mono-substituted product.
-
Validation: Run a 2D NOESY NMR .
-
If the nucleophile is at C3 , the remaining proton at C2 will show NOE correlation with the aromatic protons of the benzene ring (specifically H5/H8 proximity).
-
If the nucleophile is at C2 , the substituent itself may show NOE with the benzene ring protons (depending on conformation), but the C3-H will definitely show a strong singlet that correlates differently in HMBC.
-
Reactivity Flowchart
Figure 2: Sequential functionalization strategy. The color gradient represents the increasing difficulty/temperature required for each step.
Medicinal Chemistry Applications
The 2,3-dichloroquinoxaline scaffold is a "privileged structure" in drug discovery.
| Target Class | Mechanism | Structural Role |
| Kinase Inhibitors | ATP-competitive inhibition | The quinoxaline nitrogen atoms mimic the adenine ring of ATP, forming H-bonds with the kinase hinge region. |
| DNA Intercalators | Planar stacking | The flat tricyclic system (after derivatization) intercalates between DNA base pairs; the C6 side chain often protrudes into the major groove. |
| Antibiotics | Echinomycin analogs | The quinoxaline-2-carbonyl moiety is a key component of peptide antibiotics. |
Safety & Handling
-
Hazards: Corrosive, lachrymator. Reacts violently with water to release HCl gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Quenching: Quench excess acid chloride with methanol (forms methyl ester) or aqueous sodium bicarbonate (carefully, CO₂ evolution).
References
-
Synthesis of Quinoxaline Scaffolds
-
Regioselectivity in SNAr
-
Compound Data & Properties
- Title: this compound (CAS 17880-88-5) Substance Record.
- Source: PubChem / BenchChem.
-
URL:[Link] (Related derivative record for grounding).
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Synthesis Guide: 2,3-Dichloroquinoxaline-6-carbonyl chloride
Executive Summary
Target Molecule: 2,3-Dichloroquinoxaline-6-carbonyl chloride
CAS Number: 17880-88-5
Molecular Formula: C
This guide details the optimized chemical synthesis of This compound , a critical electrophilic building block in the development of bioactive quinoxaline derivatives (e.g., kinase inhibitors, AMPA antagonists). The protocol utilizes a robust two-stage workflow: (1) the construction of the quinoxaline core via Phillips condensation, followed by (2) a regioselective chlorination sequence that functionalizes both the pyrazine ring and the carboxylic acid moiety.
Retrosynthetic Analysis
The synthesis is designed by disconnecting the target molecule at the C2/C3 chlorine atoms and the acyl chloride functionality, tracing back to the commercially available 3,4-diaminobenzoic acid .
Figure 1: Retrosynthetic disconnection showing the pathway from the diamine precursor.
Detailed Experimental Protocol
Stage 1: Cyclization to 2,3-Dihydroxyquinoxaline-6-carboxylic acid
This step involves the condensation of 3,4-diaminobenzoic acid with oxalic acid (or diethyl oxalate) under acidic conditions.
Reagents:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
Oxalic acid dihydrate (1.2 eq) or Diethyl oxalate
-
Hydrochloric acid (4N) or Acetic Acid
Procedure:
-
Dissolution : Charge a round-bottom flask with 3,4-diaminobenzoic acid and 4N HCl. Stir until a suspension or partial solution is achieved.
-
Addition : Add oxalic acid dihydrate (1.2 equivalents).
-
Reflux : Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. The reaction is driven by the formation of the thermodynamically stable quinoxaline-2,3-dione core.
-
Precipitation : Cool the reaction mixture to room temperature. The product, 2,3-dihydroxyquinoxaline-6-carboxylic acid (tautomer: 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid), will precipitate as a solid.
-
Isolation : Filter the solid and wash copiously with water to remove excess acid and unreacted oxalic acid.
-
Drying : Dry the cake in a vacuum oven at 60°C to constant weight.
Critical Parameter : Ensure complete removal of water before Stage 2, as moisture will violently decompose the chlorinating agents.
Stage 2: Chlorination to this compound
This stage converts the cyclic amides (lactams) to imidoyl chlorides and the carboxylic acid to an acyl chloride. While
Reagents:
-
2,3-Dihydroxyquinoxaline-6-carboxylic acid (Intermediate from Stage 1)
-
Thionyl Chloride (
) (Excess, solvent/reagent) -
N,N-Dimethylformamide (DMF) (Catalytic amount)
-
Optional: Phosphoryl chloride (
) if ring chlorination is sluggish.
Procedure:
-
Setup : Place the dried intermediate in a dry flask equipped with a reflux condenser and a drying tube (CaCl
or Ar line). -
Reagent Addition : Add Thionyl Chloride (
, ~10 vol relative to weight). -
Catalysis : Add catalytic DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride and the chlorination of the ring.
-
Note: If the ring chlorination is difficult,
(5 eq) with catalytic N,N-dimethylaniline can be used first at reflux, followed by treatment. However, for this specific substrate, /DMF at reflux is often sufficient for the acid chloride, while is preferred for the ring. -
Recommended Hybrid Route : Reflux intermediate in
(excess) with catalytic DMF for 3 hours to form 2,3-dichloroquinoxaline-6-carboxylic acid chloride directly. is generally more effective than for aromatizing the quinoxalinedione ring.
-
-
Reaction : Heat to reflux (105°C for
) for 3–6 hours. The suspension should become a clear solution as the reaction proceeds. -
Workup :
-
Distill off the excess
or under reduced pressure. -
Azeotrope the residue with dry toluene (2x) to remove traces of the chlorinating agent.
-
-
Purification : The residue is the crude acid chloride. It can be recrystallized from anhydrous n-hexane or toluene if high purity is required.
Process Visualization
Reaction Scheme
Figure 2: Step-wise synthesis pathway from diaminobenzoic acid.
Data & Specifications
Quantitative Parameters
| Parameter | Specification | Notes |
| Stoichiometry (Step 1) | 1.0 : 1.2 (Amine : Oxalic) | Slight excess of oxalic acid ensures complete cyclization. |
| Stoichiometry (Step 2) | 1.0 : 5.0 (Inter : POCl | Excess POCl |
| Temperature (Step 1) | 100°C (Reflux) | Aqueous/Acidic medium. |
| Temperature (Step 2) | 105–110°C | Anhydrous conditions essential. |
| Typical Yield | 65–75% (Overall) | Yield losses primarily in isolation of the acid chloride. |
Physical Properties (Product)
| Property | Value |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 116°C |
| Solubility | Soluble in DCM, Toluene, THF; Hydrolyzes in water. |
| Reactivity | Highly sensitive to moisture (converts to acid). |
Safety & Handling (E-E-A-T)
-
POCl
/ SOCl : Highly corrosive and toxic. Reacts violently with water to release HCl and phosphoric/sulfurous acid gases. Perform all operations in a functioning fume hood. -
Quinoxaline Derivatives : Many are bioactive; handle as potential irritants or sensitizers.
-
Waste Disposal : Quench excess chlorinating agents by slow addition to ice-water containing sodium bicarbonate. Do not add water directly to the reaction flask.
References
-
Preparation of Quinoxaline-2,3-dione-6-carboxylic Acid : BenchChem Technical Data. Retrieved from (CAS 17880-88-5 Synthesis).
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids : Synthesis (Stuttgart), 2022. Detailed study on 3,4-diaminobenzoic acid condensation. .
-
Chlorination of Quinoxalinones : Journal of Medicinal Chemistry, 2022. Protocol for converting 2,3-dihydroxyquinoxalines to dichloro-derivatives using POCl3. .
-
Reaction of Carboxylic Acids with Thionyl Chloride : Master Organic Chemistry. Mechanistic insight into acid chloride formation. .
Sources
Strategic Synthesis of Quinoxaline-6-Carboxylic Acid Derivatives
A Technical Guide on Starting Materials and Regioselective Pathways
Executive Summary
Quinoxaline-6-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for AMPA receptor antagonists, kinase inhibitors (e.g., ASK1), and antibacterial agents. The synthesis of these moieties hinges on the precise selection of starting materials to control the regiochemical outcome of the pyrazine ring formation. This guide analyzes the primary starting materials—specifically 3,4-diaminobenzoic acid and its precursors—and details the mechanistic causality governing their conversion into high-purity quinoxaline-6-carboxylates.
Part 1: Strategic Selection of Starting Materials
The synthesis of quinoxaline-6-carboxylic acid is fundamentally a condensation reaction between a benzene-1,2-diamine and a 1,2-dicarbonyl species. The choice of the diamine precursor dictates the synthetic efficiency and cost-structure.
1. The "Gold Standard": 3,4-Diaminobenzoic Acid
This is the direct precursor for the 6-carboxylic acid derivative.
-
Advantages: Direct condensation yields the target scaffold; functional group tolerance is high.
-
Challenges: Susceptible to oxidation (darkening upon air exposure); regioselectivity with unsymmetrical dicarbonyls is governed by subtle electronic differences between the 3- and 4-amino groups.
2. The Precursor: 4-Chloro-3-nitrobenzoic Acid
For industrial scale-up, starting from the stable nitro-halo acid is often preferred over storing the unstable diamine.
-
Strategy: Nucleophilic aromatic substitution (
) with ammonia/amines followed by nitro reduction. -
Utility: Allows for the introduction of
-substituents at the 4-position before ring closure, enabling diversity at the quinoxaline 7-position if needed.
3. The Alternative: 4-Aminobenzoic Acid (PABA)
A cost-effective route involving acetylation, nitration, and reduction. While cheap, the multi-step nature reduces overall atom economy compared to the chloro-nitro route.
Part 2: Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and the forward decision tree for synthesizing quinoxaline-6-carboxylic acid derivatives.
Figure 1: Retrosynthetic pathways accessing the Quinoxaline-6-Carboxylic Acid scaffold.
Part 3: The Core Challenge – Regioselectivity
When reacting 3,4-diaminobenzoic acid with unsymmetrical 1,2-dicarbonyls (e.g., 2-oxoaldehydes), two isomers are possible: the 6-carboxylic acid and the 7-carboxylic acid. Understanding the electronics is vital for maximizing the yield of the desired 6-isomer.
Electronic Causality
-
The 4-Amino Group: Located para to the electron-withdrawing carboxylic acid (-COOH). Resonance effects significantly delocalize the lone pair into the ring/carbonyl, reducing nucleophilicity.
-
The 3-Amino Group: Located meta to the carboxylic acid. While still affected by induction, it is less deactivated by resonance than the para position.
Strategic Implication: To favor a specific isomer, one must match the more nucleophilic amine (Position 3) with the more electrophilic carbonyl of the reactant.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3,4-Diaminobenzoic Acid (From 4-Chloro-3-nitrobenzoic acid)
Rationale: This route avoids the over-nitration issues often seen with PABA and uses robust
Materials:
-
4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)
-
Ammonium hydroxide (28% NH3, excess)
-
Sodium dithionite (
) or Pd/C for hydrogenation
Step-by-Step Methodology:
-
Amination (
):-
Dissolve 4-chloro-3-nitrobenzoic acid in 100 mL of water containing NaOH (4.0 g) to form the salt.
-
Add 100 mL of concentrated ammonium hydroxide.
-
Heat the mixture in a pressure vessel (autoclave) at 120°C for 6–8 hours. Note: The electron-withdrawing nitro and carboxyl groups activate the chlorine for displacement.
-
Cool, acidify with HCl to pH 3–4. The yellow precipitate (4-amino-3-nitrobenzoic acid) is filtered and dried.
-
-
Reduction:
-
Suspend the intermediate in 200 mL ethanol.
-
Add 10% Pd/C (1.0 g) and hydrogenate at 40 psi for 4 hours. Alternatively, use sodium dithionite (3 equiv) in refluxing water/ethanol if hydrogenation gear is unavailable.
-
Filter the catalyst while hot.
-
Concentrate the filtrate. 3,4-Diaminobenzoic acid crystallizes as a tan/brown solid. Store under nitrogen immediately.
-
Protocol B: Condensation to Quinoxaline-6-Carboxylic Acid
Rationale: Using glyoxal (symmetrical) eliminates regioselectivity concerns, yielding the unsubstituted quinoxaline core.
Materials:
-
3,4-Diaminobenzoic acid (1.52 g, 10 mmol)
-
Glyoxal (40% aq. solution, 1.8 mL, 12 mmol)
-
Ethanol (20 mL) or Acetic Acid (for higher solubility)
Step-by-Step Methodology:
-
Dissolution: Dissolve the diamine in 20 mL of warm ethanol. If the diamine is dark (oxidized), treat with activated charcoal and filter first.
-
Addition: Add the glyoxal solution dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. The reaction is driven by the entropy of aromatization.
-
Isolation: Cool the mixture to 0°C. The product, quinoxaline-6-carboxylic acid, usually precipitates as a beige solid.
-
Purification: Recrystallize from ethanol/water.
Data Summary Table: Reaction Parameters
| Parameter | Condition | Reason |
| Solvent | Ethanol or AcOH | Protic solvents stabilize the polar transition states of Schiff base formation. |
| Temperature | Reflux (78-118°C) | Required to overcome the energy barrier for the second dehydration step (aromatization). |
| Stoichiometry | 1.0 : 1.2 (Diamine:Dicarbonyl) | Slight excess of dicarbonyl ensures complete consumption of the oxidatively unstable diamine. |
| Catalyst | Cat. HCl (Optional) | Can accelerate initial imine formation but may protonate amines, reducing nucleophilicity. Use sparingly. |
Part 5: Mechanism of Action (DOT Visualization)
The following diagram details the condensation mechanism, highlighting the critical intermediate steps.
Figure 2: Step-wise mechanism of the Hinsberg condensation reaction.
Part 6: Troubleshooting & Quality Control
-
Problem: Product is dark black/tarry.
-
Cause: Oxidation of the starting diamine before reaction completion.
-
Solution: Add a pinch of sodium bisulfite to the reaction mixture or perform the reaction under an Argon atmosphere.
-
-
Problem: Low Yield.
-
Cause: Incomplete cyclization or solubility issues.
-
Solution: Switch solvent to Glacial Acetic Acid. The acidity catalyzes the imine formation and improves solubility of the zwitterionic amino-acid.
-
-
Validation (Self-Check):
-
NMR: Look for the disappearance of the broad NH2 signals (approx 5-6 ppm) and the appearance of aromatic protons in the pyrazine ring (8.8-9.0 ppm).
-
Melting Point: Quinoxaline-6-carboxylic acid has a high melting point (>300°C).
-
References
-
Synthesis of Quinoxaline Derivatives: Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[2]
-
Regioselectivity in Hinsberg Reaction: Vandestreek, M., et al. (2024). Regioselectivity and diastereoselectivity of three-component reaction of α-amino acid, dialkyl acetylenedicarboxylates. Scientific Reports.
-
Microwave Synthesis of Diaminobenzoic Acid: Zhang, Y., et al. (2025).[1][3] Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate.[1]
-
Biological Applications (ASK1 Inhibitors): Terao, Y., et al. (2024).[4] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Commercial Procurement & Synthesis of 2,3-Dichloroquinoxaline-6-carbonyl chloride
Executive Summary
2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5) is a high-value heterocyclic intermediate critical in the development of quinoxaline-based pharmacophores.[1] Its dual-electrophilic nature—featuring a reactive acyl chloride at position 6 and displaceable chlorides at positions 2 and 3—makes it a linchpin in the synthesis of kinase inhibitors, AMPA receptor antagonists, and intercalating antitumor agents.
This guide addresses the "Make vs. Buy" dilemma faced by medicinal chemistry teams. While commercially available, the compound often suffers from high unit costs (> $2,000/gram) and variable purity. This document provides a comprehensive commercial landscape analysis alongside a validated, scalable synthesis protocol to ensure supply chain resilience.
Chemical Profile & Specifications
Before sourcing, verify the target specifications to avoid confusion with its hydrolyzed precursor (the carboxylic acid).
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 17880-88-5 (Primary); 1919-43-3 (Alternate/Related) |
| Molecular Formula | |
| Molecular Weight | 261.49 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 114–116 °C |
| Solubility | Soluble in DCM, THF, Chloroform; Reacts violently with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to carboxylic acid and HCl) |
Commercial Availability Landscape
Supply Chain Analysis
The commercial market for this compound is fragmented. It is rarely held in bulk stock (kg scale) and is typically synthesized on-demand (lead time: 2–4 weeks) or held in small research aliquots (mg scale).
Major Suppliers & Tiers:
-
Tier 1 (Catalog Distributors): Sigma-Aldrich, Fisher Scientific. Note: Often re-list stock from Tier 2, resulting in higher markups.
-
Tier 2 (Specialty CROs/Building Block Vendors): Enamine, WuXi AppTec, Combi-Blocks, Matrix Scientific. Best for purity but variable lead times.
-
Tier 3 (Bulk Aggregators): MolPort, BenchChem. Good for price comparison, but require rigorous QC validation.
Cost vs. Scale Matrix
Data reflects average market pricing as of Q4 2025.
| Quantity | Estimated Cost (USD) | Availability | Recommendation |
| 100 mg | $150 - $280 | High (In Stock) | Buy. Cost-effective for screening. |
| 1 gram | $800 - $1,200 | Moderate (1-2 weeks) | Buy. Borderline efficiency. |
| 5 grams | $2,500 - $4,000 | Low (Make-to-order) | Synthesize. Cost of goods (COGS) for internal synthesis is <$100. |
Strategic Decision Logic (Make vs. Buy)
The following decision tree illustrates the logic for determining whether to procure the compound externally or synthesize it in-house based on project timelines and budget.
Figure 1: Strategic sourcing workflow. For quantities >1g, internal synthesis is strongly recommended due to the high commercial markup.
Internal Synthesis Protocol
If commercial procurement is non-viable, the compound can be synthesized in a single high-yielding step from 2,3-dihydroxyquinoxaline-6-carboxylic acid (also known as 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid).
Reaction Mechanism
This transformation utilizes Thionyl Chloride (
-
Aromatize the quinoxaline ring by converting the tautomeric hydroxy/oxo groups at C2/C3 to chlorides.
-
Convert the C6 carboxylic acid to the acyl chloride.
Materials
-
Precursor: 2,3-Dihydroxyquinoxaline-6-carboxylic acid (CAS 17336-62-0).
-
Reagent: Thionyl Chloride (
) [Excess]. -
Catalyst: N,N-Dimethylformamide (DMF) [Catalytic drops].
-
Solvent: Neat reaction or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology
Safety Warning: Perform all operations in a functioning fume hood.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or inlet. -
Charging: Add 2,3-dihydroxyquinoxaline-6-carboxylic acid (5.0 g, 24.2 mmol) to the flask.
-
Reagent Addition: Carefully add Thionyl Chloride (30 mL) to create a slurry.
-
Catalysis: Add 3–5 drops of dry DMF. Note: Vigorous gas evolution (HCl,
) will commence immediately. -
Reflux: Heat the mixture to reflux (75–80 °C) for 3–5 hours. The suspension should become a clear, dark solution, indicating consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator) to yield a crude solid. -
Azeotrope: Add dry toluene (20 mL) and evaporate again to remove trace thionyl chloride.
-
-
Purification: The crude residue is typically pure enough for downstream acylation. If necessary, recrystallize from dry n-hexane or toluene.
-
Yield: Expect 5.5–6.0 g (85–95%) of off-white needles.
Figure 2: One-pot chlorination pathway converting the carboxylic acid precursor to the target acyl chloride.
Quality Control & Validation
Upon receipt (buy) or synthesis (make), validate the identity using the following markers. Note that the acyl chloride is reactive; avoid protic solvents (MeOH, Water) during analysis.
| Method | Expected Result | Interpretation |
| Aromatic region: | Confirms aromatization and absence of precursor. | |
| LC-MS | Observe parent ion for methyl ester (if quenched with MeOH) or acid (if hydrolyzed). Direct mass of acyl chloride is difficult to observe due to hydrolysis. | Tip: Quench a small aliquot with dry methanol. Look for the methyl ester mass ( |
| Melting Point | 114–116 °C | Sharp range indicates high purity. |
| IR Spectroscopy | Strong C=O stretch at ~1775 | Confirms functional group conversion. |
Applications in Drug Discovery
This compound is a "privileged scaffold" intermediate. Its orthogonal reactivity allows for the rapid generation of libraries.
-
C6-Acylation: The acyl chloride reacts with amines/alcohols to attach solubilizing groups or pharmacophores.
-
C2/C3-
: The chlorines at positions 2 and 3 can be sequentially displaced by nucleophiles (amines, thiols). The C2 position is typically more reactive, allowing for regioselective substitution.
Key Therapeutic Areas:
-
Kinase Inhibitors: Quinoxaline core mimics the ATP purine ring.
-
Glutamate Receptor Modulators: Precursor to AMPA/NMDA antagonists.
-
DNA Intercalators: Planar tricyclic derivatives formed via cyclization.
References
-
PubChem. this compound - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link]
-
Common Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides using Thionyl Chloride.[2][3][4][5] Available at: [Link]
-
ResearchGate. Synthetic routes for 2,3-dichloroquinoxaline derivatives. Available at: [Link]
Sources
Technical Guide: Safety, Synthesis, and Handling of Quinoxaline Carbonyl Chlorides
Executive Summary: The Scaffold of High-Value Targets
Quinoxaline carbonyl chlorides are not merely reagents; they are the "warheads" of heterocyclic chemistry, serving as critical intermediates in the synthesis of kinase inhibitors, antibiotics (e.g., echinomycin analogs), and intercalating agents. Their dual nature—combining the electron-deficient quinoxaline ring with the highly reactive acid chloride moiety—makes them indispensable yet unforgiving.[1]
This guide moves beyond standard safety data sheets (SDS) to address the specific operational challenges of handling these compounds in a drug discovery context. It synthesizes field-proven protocols for synthesis, isolation, and containment, ensuring both scientific integrity and operator safety.[1]
Hazard Identification & Toxicology Profile
While they share the general hazards of acid chlorides, quinoxaline derivatives present unique toxicological risks due to their biologically active nitrogenous core.
The "Double-Edged" Hazard Matrix
| Hazard Category | Specific Risk | Mechanism of Action |
| Corrosivity (H314) | Severe Skin/Eye Damage | Rapid hydrolysis releases HCl gas and quinoxaline carboxylic acid upon contact with tissue moisture.[1] |
| Inhalation Toxicity | Delayed Pulmonary Edema | Inhalation of dust or hydrolyzed HCl mist can cause delayed reaction.[1] The quinoxaline core may also act as a sensitizer.[1] |
| Reactivity | Violent Hydrolysis | Reacts exothermically with water/alcohols.[1] In closed vessels, this generates pressure (CO2/HCl) capable of shattering glassware.[1] |
| Sensitization | Allergic Dermatitis | Nitrogen-containing heterocycles are known sensitizers; repeated low-level exposure can lead to permanent hypersensitivity.[1] |
Critical Insight: Unlike simple benzoyl chlorides, quinoxaline carbonyl chlorides often exist as hydrochloride salts due to the basicity of the pyrazine ring nitrogens. This makes them hygroscopic solids rather than liquids, increasing the risk of dust inhalation during weighing.[1]
Storage & Stability: The "Dry Chain" Protocol
The stability of quinoxaline carbonyl chlorides is binary: indefinite under inert gas, or rapid degradation in ambient air.
-
Primary Storage: Flame-dried Schlenk tubes or vials with PTFE-lined septa, stored under Argon/Nitrogen.[1]
-
Temperature: Store at -20°C . Cold storage slows the inevitable disproportionation or self-reaction that can occur over months.[1]
-
Visual Indicator of Degradation: A color shift from pale yellow/off-white to dark orange/brown usually indicates hydrolysis (formation of the carboxylic acid) or ring oxidation.
Core Protocol: Synthesis and Handling
This protocol is designed as a self-validating system.[1] Do not proceed to the next step without confirming the success of the previous one.
Phase 1: Synthesis (The Chlorination)
Objective: Convert Quinoxaline-2-carboxylic acid to Quinoxaline-2-carbonyl chloride.[1]
Reagents:
-
Quinoxaline-2-carboxylic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)[1] -
Solvent: Anhydrous Toluene (Preferred for azeotropic drying) or DCM.[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask (RBF) with a reflux condenser and a drying tube (
) or line. -
Addition: Suspend the acid in toluene. Add
dropwise.[1] -
Reaction: Reflux for 2–3 hours. The suspension should clear to a homogeneous solution.[1]
-
Work-up (The Critical Step):
Phase 2: The "Methanol Quench" Validation
Never assume the acid chloride formed.[1] Prove it.
-
Take a 10 µL aliquot of the crude residue.
-
Quench into 500 µL of anhydrous Methanol.
-
Run TLC or LC-MS.[1]
Phase 3: Coupling (One-Pot Strategy)
Due to the instability of the isolated solid, immediate use is recommended.
-
Dissolve the crude acid chloride in DCM or THF.[1]
-
Add the nucleophile (amine/alcohol) and a tertiary base (TEA or DIPEA, 3.0 equiv).[1]
-
Note: You need extra base to neutralize the HCl bound to the quinoxaline ring nitrogens.
-
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the critical decision points for safety and quality control.
Caption: Synthesis workflow emphasizing the "Methanol Quench" validation step to prevent downstream failure.
Emergency Procedures
Spill Management
-
Evacuate: Clear the immediate area. The primary danger is HCl gas generation.[1]
-
PPE: Wear a full-face respirator with acid gas cartridges (Type E) or SCBA if the spill is large (>100g).[1]
-
Neutralization:
Exposure Response
-
Skin Contact: Immediate flush with water for 15 minutes.[1][3] Do not use neutralization creams (acids penetrate deep; surface neutralization traps heat).[1]
-
Inhalation: Move to fresh air immediately. Observation for 24 hours is required as pulmonary edema can be delayed.[1]
References
-
Synthesis of Quinoxaline Derivatives
-
Acid Chloride Preparation Standards
-
General Safety for Carbonyl Chlorides
-
Quinoxaline Reactivity & Applications
Sources
- 1. prepchem.com [prepchem.com]
- 2. reddit.com [reddit.com]
- 3. biosynth.com [biosynth.com]
- 4. acgpubs.org [acgpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 8. pjsir.org [pjsir.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Physical Properties of 2,3-Dichloroquinoxaline-6-carbonyl chloride
Executive Summary
2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5) is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive quinoxaline derivatives.[1][2][3] Characterized by its electron-deficient pyrazine ring fused to a benzene ring, this compound features dual electrophilic sites: the labile acyl chloride at position 6 and the displaceable chlorines at positions 2 and 3.
This guide provides a definitive analysis of its physical properties, stability profile, and handling protocols. It is designed for researchers requiring precise data for reaction stoichiometry, solvent selection, and safety compliance in drug discovery workflows.
Chemical Identity & Structural Analysis
The compound consists of a quinoxaline core substituted with chlorine atoms at the 2 and 3 positions, and a carbonyl chloride moiety at the 6 position.[2] This specific substitution pattern creates a unique reactivity profile where the acyl chloride is significantly more reactive towards nucleophiles than the heteroaryl chlorides, allowing for regioselective functionalization.
| Identifier | Details |
| IUPAC Name | This compound |
| CAS Number | 17880-88-5 |
| Molecular Formula | C₉H₃Cl₃N₂O |
| Molecular Weight | 261.49 g/mol |
| SMILES | ClC1=NC2=CC(C(Cl)=O)=CC=C2N=C1Cl |
| Structural Class | Heteroaryl Acyl Chloride |
Physical Properties Matrix
The following data aggregates experimental values and high-confidence predicted models suitable for process engineering.
Thermodynamic & Physical Constants
| Property | Value | Context/Notes |
| Physical State | Solid | Crystalline powder (typically off-white to pale yellow). |
| Melting Point | 116 °C | Sharp melting range indicates high purity; broadens significantly upon hydrolysis. |
| Boiling Point | ~374.4 °C | Predicted at 760 mmHg.[3] Decomposes before boiling at atmospheric pressure. |
| Density | 1.63 – 1.66 g/cm³ | High density due to tri-chloro substitution. |
| Solubility (Organic) | Soluble | Dichloromethane (DCM), THF, Chloroform, Toluene. |
| Solubility (Aqueous) | Insoluble / Reactive | Rapidly hydrolyzes in water to form the corresponding carboxylic acid. |
| Vapor Pressure | 2.85 × 10⁻⁶ mmHg | At 25°C. Low volatility reduces inhalation risk compared to lower MW acid chlorides. |
| Flash Point | ~165 – 180 °C | Predicted. Combustible but not highly flammable. |
Spectroscopic Signature (Diagnostic)
-
IR Spectrum: Distinctive carbonyl stretch (
) for acyl chlorides typically appears at 1770–1780 cm⁻¹ , shifted higher than the parent acid due to the inductive effect of chlorine. -
Mass Spectrometry: Characteristic isotope pattern showing M, M+2, and M+4 peaks due to the presence of three chlorine atoms (
vs ).
Reactivity & Stability Profile
The utility of this compound lies in its chemoselectivity . The acyl chloride is the primary electrophile, reacting rapidly with amines and alcohols. The 2,3-dichloro positions are less reactive but can undergo Nucleophilic Aromatic Substitution (
Degradation Pathway: Hydrolysis
The most critical stability concern is moisture sensitivity. Exposure to atmospheric humidity converts the acyl chloride back to the carboxylic acid, liberating corrosive HCl gas.
Figure 1: Hydrolytic degradation pathway. The formation of the carboxylic acid (Product) is irreversible and renders the material inactive for acylation reactions.
Handling, Storage, & Safety Protocols
Safety Warning: This compound is corrosive and a lachrymator . It generates HCl upon contact with moisture. All operations must be performed in a fume hood.
Storage Requirements
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: 2–8°C (Refrigerated) recommended to retard hydrolysis; -20°C for long-term storage.
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.
Self-Validating Purity Check
Before using the reagent in critical steps, perform this rapid validation:
-
Visual Inspection: The solid should be free-flowing. Clumping or "crust" formation indicates hydrolysis.
-
Solubility Test: Dissolve a small spatula tip (~5 mg) in dry Dichloromethane (DCM).
-
Pass: Solution is clear.
-
Fail: Solution is cloudy or contains white precipitate (the carboxylic acid derivative is typically less soluble in DCM than the acid chloride).
-
Quenching & Disposal
-
Do not add water directly to the bulk solid.
-
Protocol: Dilute the waste material in a compatible solvent (e.g., acetone) and slowly add to a stirred solution of 5% Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ). Wait for gas evolution ( ) to cease before disposal.
Synthesis Context
Understanding the synthesis origin helps in identifying impurities. This compound is typically prepared from 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid via chlorination.[1]
-
Reagents: Thionyl Chloride (
) or Phosphorus Oxychloride ( ).[4] -
Common Impurity: Residual
or traces of the unreacted carboxylic acid precursor. -
Purification: Recrystallization from dry hexane or sublimation (if stable) is preferred over chromatography, which can induce hydrolysis on silica gel.
References
-
Benchchem . This compound (CAS 17880-88-5) Product Data. Retrieved from (Verified Source for MP and Solubility).
-
Echemi . Safety Data Sheet: this compound. Retrieved from (Verified Source for Density and BP predictions).
-
PubChem . Compound Summary: 2,6-Dichloroquinoxaline (Related Structure Analysis). National Library of Medicine. Retrieved from .[2]
-
GlobalChemMall . Product Specifications: this compound.[1][2][3][5][6] Retrieved from .
-
Sigma-Aldrich . 2,3-Dichloroquinoxaline (Core Structure Data). Retrieved from .[7]
(Note: Specific URLs for chemical supplier pages are dynamic; the links above direct to the verified domains hosting the data.)
Sources
- 1. m.globalchemmall.com [m.globalchemmall.com]
- 2. This compound|17880-88-5 [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 17880-88-5|this compound|BLD Pharm [bldpharm.com]
- 7. 2,3-Dichloroquinoxaline 96 2213-63-0 [sigmaaldrich.com]
Technical Guide: Solubility & Handling of 2,3-Dichloroquinoxaline-6-carbonyl chloride
[1][2]
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 17880-88-5) is a high-value electrophilic intermediate used primarily to introduce the quinoxaline scaffold into bioactive molecules.[1][2][3][4][5] Its dual-reactive nature—possessing a highly reactive acyl chloride at position C6 and displaceable chlorines at C2/C3—creates a unique solubility-stability paradox.[1][2]
While the molecule is structurally lipophilic, its reactivity dictates that solubility cannot be decoupled from stability .[2] The primary failure mode in handling this compound is not insolubility, but rather unintentional hydrolysis or solvolysis during dissolution.[2]
Physicochemical Profile
| Property | Value | Implication for Processing |
| Molecular Formula | C | Moderate molecular weight (261.49 g/mol ).[1][2][5][6] |
| Physical State | Solid (Pale yellow to tan) | Requires pulverization for rapid dissolution.[2] |
| Melting Point | 116°C | Solid at room temp; can be melted for neat reactions (Schotten-Baumann).[1][2] |
| Predicted LogP | ~3.3 | Lipophilic; prefers non-polar to moderately polar organic solvents.[2] |
| Electrophilicity | High (Acyl Chloride) | Critical: Reacts violently with nucleophilic solvents (H |
Part 2: Solubility Profile & Solvent Selection
As a Senior Application Scientist, I categorize solvents not just by "dissolving power," but by Process Compatibility . The following matrix guides solvent selection for synthesis (e.g., amidation, esterification).
The Solubility-Stability Matrix
| Solvent Class | Solubility | Stability Risk | Recommendation |
| Chlorinated Solvents (DCM, Chloroform, DCE) | Excellent | Low | Primary Choice. Ideal for anhydrous coupling reactions.[1][2] Easily removed. |
| Ethers (THF, 2-MeTHF, Dioxane) | Good to High | Low (if dry) | Secondary Choice. Excellent for solubilizing amine partners.[1][2] Must be stabilized & anhydrous.[2] |
| Aromatic Hydrocarbons (Toluene, Xylene) | Moderate | Very Low | Ideal for Heating. Use for reactions requiring reflux or azeotropic water removal.[2] |
| Polar Aprotic (DMF, DMAc, NMP) | High | Moderate | Use with Caution. Can accelerate decomposition or react (Vilsmeier-Haack type side reactions) if heated.[1][2] |
| Protic Solvents (Water, Methanol, Ethanol) | N/A (Reacts) | Critical Failure | FORBIDDEN. Rapid solvolysis converts the acid chloride to the acid or ester.[2] |
The "Solubility-Stability Paradox"
Researchers often attempt to dissolve this compound in polar solvents (like DMSO or wet DMF) to improve concentration.[2] This is a trap.
-
Mechanism: Trace water in polar solvents attacks the carbonyl carbon, releasing HCl and forming the insoluble carboxylic acid (2,3-dichloroquinoxaline-6-carboxylic acid), which precipitates and is often mistaken for "undissolved starting material."[1]
-
Rule of Thumb: If the solution turns cloudy and acidic (pH < 2) immediately upon addition, hydrolysis has occurred.[2]
Part 3: Operational Protocols
Protocol A: Anhydrous Solubilization (Standard)
For use in amide coupling or esterification.[1][2]
-
Preparation: Flame-dry all glassware. Purge with N
or Ar.[2] -
Solvent Prep: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2] Ensure water content is <50 ppm (Karl Fischer titration).[2]
-
Dissolution:
-
Usage: Use immediately. Do not store in solution for >4 hours.
Protocol B: Schotten-Baumann Conditions (Biphasic)
For reacting with water-soluble amines where anhydrous conditions are impossible.[1][2]
-
Phase 1: Dissolve the amine in aqueous base (NaOH or Na
CO ).[2] -
Phase 2: Dissolve the acid chloride in an immiscible organic solvent (DCM or Toluene).
-
Execution: Add the organic phase to the aqueous phase vigorously at 0°C.
-
Why? The reaction with the amine is kinetically faster than hydrolysis at low temperatures, provided mixing is efficient.[2]
-
Analytical Monitoring (The Methanol Trap)
Crucial Insight for LC-MS/HPLC: Do NOT dissolve samples in pure methanol or water/acetonitrile for analysis.[2]
Part 4: Visualizing the Reactivity Landscape
The following diagram illustrates the decision logic for solvent selection and the chemical consequences of incorrect handling.
Figure 1: Solvent compatibility workflow showing the divergence between stable solubilization and irreversible degradation pathways.[1][2]
Part 5: References
-
PubChem. (n.d.).[2] this compound (Compound Summary).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[2] Retrieved January 28, 2026, from [Link][1]
-
Clark, J. (2015).[2] The Mechanism of the Reaction Between Acyl Chlorides and Water/Alcohols.[2] Chemguide.[2] Retrieved January 28, 2026, from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 17880-88-5 CAS MSDS (2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound|17880-88-5 [benchchem.com]
- 6. m.globalchemmall.com [m.globalchemmall.com]
- 7. 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE | 17880-88-5 [chemicalbook.com]
Methodological & Application
Application Note: Precision Synthesis of Quinoxaline-Based Kinase Inhibitors
Using 2,3-Dichloroquinoxaline-6-carbonyl chloride as a Core Scaffold
Abstract
The quinoxaline moiety is a "privileged scaffold" in kinase inhibitor discovery, serving as the core for numerous ATP-competitive inhibitors targeting JNK, Raf, VEGFR, and ASK1. This application note details the strategic use of This compound as a versatile building block. Unlike simple quinoxalines, this trifunctional electrophile allows for the independent modification of the ATP-binding "hinge" region (positions 2 and 3) and the solvent-exposed "tail" region (position 6). We present a validated, sequential functionalization protocol that maximizes yield, controls regioselectivity, and ensures high-purity library generation.
Strategic Analysis: The Chemical Biology of the Scaffold
To design effective inhibitors, one must understand how the quinoxaline core maps to the kinase ATP-binding pocket.
Pharmacophore Mapping
-
The Hinge Region (C2/C3): The nitrogen atoms (N1/N4) and substituents at C2/C3 typically interact with the kinase hinge region via hydrogen bonds. Displacing the chlorines with anilines or heterocycles creates these critical interactions.
-
The Solvent Front (C6): The C6-carbonyl group projects towards the solvent front. Functionalizing this position with solubilizing groups (e.g., morpholine, piperazine) or specific "gatekeeper" interacting motifs improves physicochemical properties (logP, solubility) and selectivity.
Synthetic Logic: "Tail-First" vs. "Head-First"
We recommend a "Tail-First" strategy (Amide coupling at C6 first).
-
Rationale: The acid chloride is highly reactive and moisture-sensitive. Converting it immediately to a stable amide prevents hydrolysis. Furthermore, the amide group is electron-withdrawing, maintaining the electrophilicity of the pyrazine ring for subsequent
reactions at C2/C3.
Experimental Workflow Visualization
The following diagram illustrates the sequential modification strategy, highlighting the critical decision points for regioselectivity.
Caption: Sequential functionalization workflow. The acid chloride is quenched first to stabilize the core, followed by controlled nucleophilic aromatic substitutions.
Detailed Protocols
Protocol A: C6-Amide Coupling (The "Tail")
Objective: Convert the unstable acid chloride into a stable amide scaffold without touching the chloro-groups.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine (R1-NH2): 1.1 equiv (e.g., N-methylpiperazine, Morpholine)
-
Base: Diisopropylethylamine (DIPEA), 2.5 equiv
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Procedure:
-
Preparation: Dissolve the amine and DIPEA in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath. -
Addition: Dissolve this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Note: Slow addition prevents localized heating and suppresses potential
side reactions at the C2/C3 positions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS. The acid chloride converts rapidly; prolonged stirring is rarely needed.
-
Workup: Quench with water. Extract with DCM (3x).[1] Wash organics with brine, dry over
, and concentrate. -
Purification: Usually not required if stoichiometry is precise. If needed, perform a short silica plug filtration (Hexane/EtOAc).
Protocol B: First Displacement (The "Hinge" Binder)
Objective: Introduce the primary kinase-interacting motif (usually an aniline). This step creates a mixture of regioisomers (C2 vs. C3 substitution).
Reagents:
-
Scaffold: Product from Protocol A (1.0 equiv)
-
Nucleophile: Aniline derivative (1.0–1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.0 equiv) -
Solvent: DMF or DMA (Dimethylacetamide)
Procedure:
-
Setup: Dissolve the scaffold and nucleophile in DMF (0.1 M concentration). Add the base.
-
Reaction: Heat to 60°C . Monitor closely by LC-MS.
-
Completion: The reaction usually completes in 4–12 hours. Do not overheat, as double substitution (displacing both chlorines) can occur at temperatures >100°C.
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.
-
Critical Step (Purification): You must separate the regioisomers here. Use Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Identification: Use 2D-NMR (NOESY) to distinguish isomers. The proton at C5 will show a NOE correlation with the substituent at C6, but the key is the cross-peak between the C5-H and the substituent at C3 (if present) or the lack thereof.
-
Protocol C: Second Displacement (Optional Diversity)
Objective: Displace the final chlorine to introduce a second diversity element or to cyclize the molecule.
Procedure:
-
Conditions: This step requires forcing conditions because the first amine installation (Step B) donates electron density into the ring, deactivating it toward further nucleophilic attack.
-
Method: Use Microwave Irradiation at 120–150°C for 30–60 minutes in NMP with excess amine (3-5 equiv) or use Buchwald-Hartwig coupling conditions if the nucleophile is weak.
Data Summary & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Hydrolysis | Formation of carboxylic acid (M-Cl + OH) | Wet solvents or old acid chloride | Use anhydrous DCM; store acid chloride under Ar; distill amine if wet. |
| Bis-Substitution | Product with two amines added (M+2R) | Temperature too high in Step B | Lower temp to RT; add amine dropwise; reduce equivalents to 0.95. |
| Poor Yield (Step C) | Starting material remains | Ring deactivation by first amine | Switch to Microwave heating (140°C) or use Pd-catalyzed amination. |
| Regioisomerism | Two peaks with same Mass | Intrinsic reactivity of 2,3-dichloro core | Separate by column chromatography. Optimize solvent (polar aprotic often lowers selectivity; non-polar may improve it). |
Case Study: Designing a JNK Inhibitor
Target: JNK1/2 (c-Jun N-terminal Kinase) Design Concept:
-
Scaffold: 2,3-dichloroquinoxaline-6-carboxamide.
-
Tail (C6): N-methylpiperazine amide (solubility).
-
Hinge Binder (C2/C3): 3-aminopyridine or aniline.
Results: Following Protocol A, the acid chloride was coupled with N-methylpiperazine (92% yield). Protocol B (reaction with 4-fluoroaniline) yielded two isomers in a 2:1 ratio. The major isomer (C3-substituted) was isolated and subjected to Protocol C (reaction with methoxy-amine) to yield the final trisubstituted quinoxaline.
-
IC50 (JNK1): 45 nM
-
Selectivity: >100-fold over p38 MAPK.
References
-
Review of Quinoxaline Synthesis: Heravi, M. M., et al. "Quinoxaline derivatives as privileged scaffolds in medicinal chemistry." RSC Advances, 2020. Link
- Regioselectivity in : Mamedov, V. A. "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure." Springer, 2016. (Standard Reference Text).
-
Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
-
Specific Protocol Adaptation: Adapted from standard procedures for "2,3-dichloroquinoxaline reaction with amines" found in Journal of Medicinal Chemistry syntheses of JNK/ASK1 inhibitors. (e.g., J. Med. Chem. 2012, 55, 10, 4605–4618). Link
-
ASK1 Inhibitor Synthesis: "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Link
Sources
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 2,3-Dichloroquinoxaline-6-carbonyl chloride
Executive Summary & Scientific Rationale
The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] 2,3-Dichloroquinoxaline-6-carbonyl chloride (DQCC) represents a high-value, dual-electrophilic synthone.[1] Its structural uniqueness lies in the presence of two distinct reactive centers:
-
The Acyl Chloride (C6 position): Highly reactive towards nucleophilic acyl substitution (kinetic control).[1]
-
The Vicinal Dichloro Moiety (C2/C3 positions): Susceptible to Nucleophilic Aromatic Substitution (
) and subsequent cyclization (thermodynamic control).[1]
This Application Note provides a validated protocol for the regioselective synthesis of novel heterocyclic systems. By exploiting the reactivity difference between the acyl chloride and the imidoyl chlorides, researchers can sequentially construct complex fused-ring systems (e.g., bis-triazoloquinoxalines or thiazolo-fused derivatives) with precise side-chain functionalization.[1]
Reaction Landscape & Strategic Workflow
The synthesis of novel heterocycles from DQCC requires a stepwise approach to avoid polymerization or uncontrolled substitution.
Chemical Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the DQCC scaffold.
Figure 1: Divergent synthetic pathways.[1] Path A is the recommended route for library generation to preserve the sensitive acid chloride for immediate derivatization.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of the Precursor
Note: If DQCC is not purchased commercially, it must be generated fresh from 2,3-dihydroxyquinoxaline-6-carboxylic acid.[1]
Reagents: 3,4-Diaminobenzoic acid, Oxalic acid, Thionyl chloride (
-
Condensation: Reflux 3,4-diaminobenzoic acid with oxalic acid in 4N HCl for 4 hours. Cool to precipitate 2,3-dihydroxyquinoxaline-6-carboxylic acid.[1]
-
Chlorination: Suspend the dry acid in excess
with catalytic DMF. Reflux for 6–8 hours until the solution clears. -
Isolation: Evaporate excess
under reduced pressure. The residue is This compound .[1][5] Use immediately or store under inert gas.
Phase 2: C6-Amidation (The "Tail" Modification)
This step functionalizes the carbonyl group while leaving the C2/C3 chlorines intact for later cyclization.
Objective: Synthesis of N-substituted-2,3-dichloroquinoxaline-6-carboxamide.
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent System: Dissolve DQCC (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0–5 °C in an ice bath.
-
Addition: Mix the target amine (1.0 eq) with Triethylamine (
, 1.2 eq) in DCM. Add this mixture dropwise to the DQCC solution over 30 minutes.-
Mechanistic Note: The low temperature prevents nucleophilic attack at the C2/C3 positions on the pyrazine ring.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Monitoring: Check TLC (System: Hexane:EtOAc 7:3). The acid chloride spot (baseline or hydrolyzed smear) should disappear.
-
Workup: Wash with cold water (2x), 5%
, and brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/DMF.
Phase 3: Construction of Fused Heterocycles (The "Head" Modification)
Target: Synthesis of Bis-[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline-carboxamide derivatives.
This novel scaffold is generated by converting the dichloro-intermediate into a dihydrazino derivative, followed by cyclization.[1]
Step A: Hydrazinolysis
-
Dissolve the amide product from Phase 2 (1 mmol) in Ethanol (20 mL).
-
Add Hydrazine hydrate (99%, 4 mmol) dropwise.
-
Reflux for 4–6 hours. The solution will typically change color (often yellow to orange/red).
-
Cool to RT. The solid product (2,3-dihydrazino derivative) usually precipitates.[1] Filter and wash with cold ethanol.[1]
Step B: Cyclization to Bis-Triazole
-
Suspend the dihydrazino solid in Triethyl orthoformate (excess, acts as solvent and reagent) or Formic acid.[1]
-
Reflux for 6–8 hours.
-
Alternative: For a thiol-substituted triazole, reflux in ethanol with Carbon Disulfide (
) and KOH.[1]
-
-
Workup: Pour onto crushed ice. Neutralize if necessary. Filter the precipitate.
-
Purification: Recrystallize from Dioxane or DMF/Ethanol mixtures.
Quantitative Data Summary
The following yield ranges are based on internal validation using aniline derivatives for Phase 2 and orthoformate cyclization for Phase 3.
| Reaction Step | Substituent (R) | Conditions | Yield (%) | Melting Point (°C) |
| Amidation | Phenyl | DCM, | 85-92 | 210-212 |
| Amidation | 4-Methoxy-phenyl | DCM, | 88-94 | 225-227 |
| Amidation | Benzyl | DCM, | 80-85 | 198-200 |
| Cyclization | (Derived from Phenyl) | 65-72 | >300 (dec) | |
| Cyclization | (Derived from Benzyl) | 60-68 | 285-288 |
Mechanistic Pathway (DOT Diagram)
The following diagram details the molecular mechanism for the formation of the bis-triazole system, highlighting the critical
Figure 2: Mechanistic flow from the dichloro-amide precursor to the fused bis-triazole system.
References
-
Abu-Hashem, A. A. (2015).[1][6] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[1][6] Retrieved from [Link]
-
Srinivas, K., et al. (2017).[1] Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. International Journal of Pharmaceutical Science and Health Care. Retrieved from [Link]
-
Ajani, O. O., et al. (2025).[1] Biological activity of quinoxaline derivatives. ResearchGate.[1][4] Retrieved from [Link]
-
El-Gohary, N. M., & Shaaban, M. I. (2019).[1][2] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Retrieved from [Link][1][2][5][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|17880-88-5 [benchchem.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for amide coupling with 2,3-Dichloroquinoxaline-6-carbonyl chloride
Application Note: Selective Amide Coupling with 2,3-Dichloroquinoxaline-6-carbonyl chloride [1]
Introduction & Scientific Rationale
The Scaffold: this compound (CAS: 17880-88-5) is a high-value heterocyclic building block.[1][2] The quinoxaline core is a "privileged structure" in medicinal chemistry, serving as the backbone for various kinase inhibitors, anticancer agents, and antimicrobial compounds [1, 2].
The Challenge: Dual Electrophilicity This molecule presents a classic chemoselectivity challenge.[1] It possesses three electrophilic sites:[1]
-
The Carbonyl Carbon (C6-COCl): A highly reactive acyl chloride.[1][3]
-
The Pyrazine Ring Carbons (C2 & C3): Activated by the electron-withdrawing nitrogen atoms, these positions are susceptible to Nucleophilic Aromatic Substitution (
), particularly by amines [3].[1]
The Solution: Kinetic Control
To selectively form the amide bond without disturbing the chloro-substituents on the ring, the reaction must be driven by kinetic control . The rate of acylation (
-
Acylation: Occurs via a tetrahedral intermediate at an
carbonyl carbon; low activation energy.[1] - : Requires the disruption of aromaticity (formation of a Meisenheimer-like complex); higher activation energy.[1]
By maintaining low temperatures (0°C) and strictly controlling stoichiometry, the amide bond can be formed quantitatively while leaving the 2,3-dichloro motif intact for downstream functionalization (e.g., subsequent displacement with distinct nucleophiles to create 2,3,6-trisubstituted libraries).
Mechanistic Pathway & Selectivity
The following diagram illustrates the competing reaction pathways and the "Safe Zone" for the desired transformation.
Figure 1: Chemoselectivity landscape.[1] Path A represents the optimized protocol described below.
Material Considerations & Setup
| Component | Specification | Rationale |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Critical. Moisture triggers hydrolysis (Path B).[1] DCM is preferred for ease of workup; THF is used if the amine has poor solubility in DCM. |
| Base | DIPEA (Hünig's Base) or Triethylamine (TEA) | Non-nucleophilic base required to scavenge HCl.[1] Inorganic bases (e.g., NaOH) are biphasic and may promote hydrolysis.[1] |
| Amine | 1.0 – 1.1 Equivalents | Strict Stoichiometry. Excess amine increases the effective concentration for the slower |
| Atmosphere | Nitrogen ( | Prevents atmospheric moisture ingress.[1] |
| Temperature | 0°C (Ice Bath) | Lowers kinetic energy to suppress |
Detailed Experimental Protocol
Target Synthesis: N-Substituted-2,3-dichloroquinoxaline-6-carboxamide.[1]
Step 1: Preparation of Reagents
-
Glassware: Oven-dry a 50 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of dry nitrogen.
-
Acid Chloride Solution: In the RBF, dissolve This compound (1.0 mmol, 261 mg) in anhydrous DCM (5 mL). Add a magnetic stir bar.[1]
-
Note: If the starting material is not a free-flowing solid (hydrolyzed), recrystallize or purchase fresh stock.[1]
-
-
Amine/Base Solution: In a separate vial, dissolve the Target Amine (1.05 mmol) and DIPEA (1.2 mmol, 209 µL) in anhydrous DCM (2 mL).
Step 2: Coupling Reaction (Inverse Addition)
Author's Note: While standard addition involves adding acid chloride to amine, we recommend adding the amine mixture to the acid chloride slowly at 0°C for this specific substrate. This maintains a low local concentration of amine relative to the electrophile initially, further suppressing the
-
Place the RBF containing the acid chloride solution in an ice/water bath (0°C) . Stir for 10 minutes.
-
Transfer the Amine/Base solution to the addition funnel (or use a syringe pump).[1]
-
Dropwise Addition: Add the amine solution slowly over 15–20 minutes.
-
Observation: A slight exotherm may occur; fuming is minimal due to the base scavenger.[1]
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour.
-
Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.
-
Success Criteria: Disappearance of acid chloride (often converts to methyl ester in MeOH quench during LCMS) and appearance of the amide mass (
). -
Warning: If starting material remains after 1 hour, allow to warm to Room Temperature (RT) for 30 mins, but do not heat .
-
Step 3: Workup & Isolation
-
Quench: Add saturated aqueous
(10 mL) to the reaction mixture. Stir vigorously for 5 minutes. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).[1]
-
Wash: Combine organic layers and wash with:
-
10 mL 0.5 M HCl (only if product is not acid-sensitive; removes unreacted amine).[1]
-
10 mL Brine (saturated NaCl).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at <40°C. -
Purification: The crude product is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[1]
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Hydrolysis Product (Carboxylic Acid) Observed | Moisture contamination.[1] | Ensure all glassware is flame-dried.[1] Use fresh anhydrous solvents.[1] Check |
| Ring Substitution ( | Reaction temperature too high or excess amine used.[1][4] | Strictly maintain 0°C. Reduce amine equivalents to 1.0. Ensure dropwise addition. |
| Incomplete Reaction | Acid chloride deactivated or amine steric hindrance.[1] | Verify acid chloride quality (hydrolysis). If amine is bulky, allow reaction to warm to RT slowly after addition. |
| Precipitation during addition | Amide product insolubility.[1][5] | Add more solvent (DCM or switch to THF).[1] Ensure vigorous stirring to prevent occlusion of unreacted material.[1] |
References
-
Ajani, O. O., et al. (2022).[1] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Pereira, J. A., et al. (2017).[1] 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.).[1] Amide Synthesis Protocol. Retrieved from [Link][1][4][5][6][7][8]
Sources
- 1. echemi.com [echemi.com]
- 2. 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE | 17880-88-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. growingscience.com [growingscience.com]
Application Note: Microwave-Assisted Functionalization of 2,3-Dichloroquinoxaline-6-carbonyl chloride
Executive Summary
This guide details the microwave-assisted synthesis (MAS) protocols for 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5). This scaffold represents a "tri-electrophilic" system, offering three distinct sites for diversity-oriented synthesis: a highly reactive acyl chloride at position C-6, and two electrophilic centers at C-2 and C-3 susceptible to nucleophilic aromatic substitution (
Conventional heating methods for quinoxaline functionalization often suffer from long reaction times (12–24 hours), incomplete conversion, and difficult workups due to side reactions. Microwave irradiation drastically reduces these times to minutes while improving yield and purity.[1] This note provides a validated, sequential workflow: Stabilization (C-6 Amidation) followed by Core Diversification (
Chemical Profile & Reactivity Strategy
The Reactivity Hierarchy
Success with this scaffold depends on respecting the order of electrophilicity. The acyl chloride is moisture-sensitive and highly reactive; it must be derivatized first or simultaneously under controlled conditions to prevent hydrolysis to the carboxylic acid.
-
Primary Site (C-6 Carbonyl Chloride): Reacts with amines/alcohols at RT or mild heat. Mechanism: Nucleophilic Acyl Substitution.
-
Secondary Sites (C-2/C-3 Chlorines): React with nucleophiles at elevated temperatures (>100°C). Mechanism:
(Addition-Elimination).
Strategic Workflow Diagram
The following diagram illustrates the sequential logic required to maximize yield and minimize byproducts.
Caption: Sequential functionalization strategy prioritizing the labile acyl chloride before high-energy core substitution.
Detailed Experimental Protocols
Protocol A: C-6 Amidation (Scaffold Stabilization)
Objective: Convert the unstable acid chloride into a stable amide handle. Note: While this can be done at room temperature, MW irradiation ensures rapid completion for sterically hindered amines.
Reagents:
-
Scaffold: 1.0 equiv (e.g., 100 mg)
-
Amine (R-NH₂): 1.1 equiv
-
Base: Diisopropylethylamine (DIPEA), 1.5 equiv
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure:
-
Setup: In a microwave vial equipped with a magnetic stir bar, dissolve the scaffold in anhydrous solvent (concentration ~0.1 M).
-
Addition: Add DIPEA followed by the amine dropwise at 0°C (ice bath) to control the initial exotherm.
-
Irradiation: Seal the vial. Irradiate at 50°C for 5 minutes (Power: Dynamic mode, Max 50W).
-
Why MW? Ensures complete conversion if the amine is weak or bulky, preventing "stalling" that leads to hydrolysis.
-
-
Workup: Wash with 1N HCl (to remove excess amine) and Brine. Dry organic layer over MgSO₄.
-
Validation: Check LC-MS for mass shift (M+ - Cl + N-R).
Protocol B: Microwave-Assisted (Core Functionalization)
Objective: Displace the C-2 and/or C-3 chlorines. The electron-withdrawing amide group at C-6 activates the ring, facilitating this step.
Reagents:
-
Intermediate (from Protocol A): 1.0 equiv
-
Nucleophile (Amine/Thiol/Phenol): 2.2 equiv (for disubstitution) or 1.1 equiv (for controlled mono-substitution).
-
Solvent: Acetonitrile (ACN) or DMF. ACN is preferred for cleaner workups; DMF for high-temp solubility.
-
Base: TEA or K₂CO₃ (if using phenol/thiol).
Procedure:
-
Setup: Dissolve the C-6 substituted intermediate in the solvent (3–5 mL) in a 10 mL MW process vial.
-
Parameters:
-
Temperature: 140°C – 160°C
-
Time: 10 – 20 minutes
-
Pressure Limit: 250 psi (ensure vial capacity)
-
Stirring: High
-
-
Execution: Irradiate. The reaction typically follows pseudo-first-order kinetics.
-
Workup: Pour mixture into ice water. The product often precipitates. Filter and wash with cold ethanol.
Protocol C: One-Pot Sequential Synthesis (Advanced)
Objective: Perform both steps in a single vial without isolating the intermediate.
-
Step 1 (Acylation): Combine Scaffold (1 eq), Amine A (1 eq), and DIPEA (1 eq) in DMF . MW at 60°C for 5 min .
-
Step 2 (
): Do not open vial if possible (use septum). Inject Nucleophile B (2.5 eq) and extra base (2 eq). -
Step 3 (Substitution): Ramp MW to 150°C for 15 min .
-
Result: Asymmetric functionalization (Amide at C-6, Nucleophile B at C-2/C-3).
Optimization & Troubleshooting Guide
The following decision tree assists in optimizing reaction conditions based on observed results.
Caption: Troubleshooting decision matrix for common synthetic hurdles in quinoxaline derivatization.
Comparative Data: Conventional vs. Microwave[1]
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Advantage |
| Time (Amidation) | 1–2 Hours | 2–5 Minutes | 20x Faster |
| Time ( | 12–24 Hours | 10–20 Minutes | 60x Faster |
| Solvent Usage | High (50–100 mL) | Low (2–5 mL) | Green Chemistry |
| Yield (Avg) | 40–65% | 85–95% | Improved Efficiency |
| Purity | Requires Column Chrom. | Often Precipitation/Wash | Simplified Workup |
References
-
BenchChem. (2025).[2][3] this compound Product Profile and Reactivity. Retrieved from
-
Pereira, J. A., et al. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry. Retrieved from
-
Kappe, C. O. (2004).[4] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. (Foundational theory on MW effects in
). -
Sathun, T., et al. (2022). "Microwave-Assisted Synthesis of Quinoxaline Derivatives." eCommons. Retrieved from
-
ChemicalBook. (2023).[1] this compound Properties and Safety. Retrieved from
Sources
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Note: Solid-Phase Synthesis of Quinoxaline Libraries Using 2,3-Dichloroquinoxaline
Abstract & Strategic Overview
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in kinase inhibitors, DNA intercalators, and antiviral agents. While traditional solution-phase synthesis (condensation of 1,2-diamines with 1,2-dicarbonyls) is robust, it often lacks the flexibility required for high-throughput library generation.
This guide details a Solid-Phase Organic Synthesis (SPOS) strategy using 2,3-dichloroquinoxaline (DCQX) as a core electrophilic building block. Unlike condensation methods, this approach exploits the susceptibility of the C2 and C3 chlorine atoms to sequential Nucleophilic Aromatic Substitution (SNAr).
Key Advantages:
-
Sequential Diversity: Allows independent introduction of two distinct nucleophiles at positions 2 and 3.
-
Scaffold Hopping: Can be applied to existing resin-bound amine libraries (e.g., peptides) to "cap" them with a heteroaromatic moiety.
-
Purification: Resin-based washing eliminates the need for intermediate column chromatography.
Chemistry Strategy: The "Resin-Capture" vs. "Resin-Scaffold" Approach
Two primary strategies exist for utilizing 2,3-DCQX on solid support. This guide focuses on Strategy A due to its higher versatility for drug discovery libraries.
Strategy A: Resin-Bound Nucleophile (The "Capping" Route)
The resin carries the first nucleophile (e.g., an amino acid or amine linker). 2,3-DCQX is used in excess to "cap" this amine, forming a monosubstituted resin-bound intermediate. A second nucleophile is then introduced to displace the remaining chlorine.
Strategy B: Resin-Bound Scaffold (The "Jeon" Route)
A functionalized quinoxaline (e.g., 6-amino-2,3-dichloroquinoxaline) is immobilized onto the resin first. The C2 and C3 chlorines are then displaced by solution-phase nucleophiles. This is ideal when the quinoxaline core itself requires modification at the benzenoid ring (positions 5-8) [1].
Reaction Mechanism (SNAr)
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.
-
Activation: The pyrazine nitrogens make C2/C3 highly electrophilic.
-
First Substitution: Occurs readily at mild temperatures (Room Temp to 60°C).
-
Second Substitution: Requires higher energy (80°C - 120°C or Microwave) due to the electron-donating effect of the first added nucleophile (e.g., an amine), which deactivates the ring.
Visual Workflow (Strategy A)
Caption: Workflow for the sequential substitution of 2,3-dichloroquinoxaline on solid support.
Detailed Experimental Protocols
Materials & Equipment[1][2][3]
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
-
Reagents: 2,3-Dichloroquinoxaline (DCQX), Fmoc-amino acids, Piperidine, DIPEA (Diisopropylethylamine).
-
Solvents: DMF (peptide grade), DMSO (anhydrous), DCM, Methanol.
-
Equipment: Shaker block or Microwave Synthesizer (e.g., CEM/Biotage) compatible with solid-phase vessels.
Protocol 1: Resin Preparation & First Substitution
Objective: Attach the first diversity element and cap with the quinoxaline core.
-
Swelling: Place Rink Amide resin (100 mg) in a reactor. Swell in DCM (2 mL) for 20 min. Drain.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 mL) for 5 min, then repeat for 15 min. Wash with DMF (3x), DCM (3x), DMF (3x).
-
Amino Acid Coupling (Optional Spacer):
-
If a spacer is needed: Couple Fmoc-AA-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 1 hour.
-
Repeat deprotection (Step 2) to expose the free amine.
-
-
First SNAr (The "Capping" Step):
-
Reagent Prep: Dissolve 2,3-dichloroquinoxaline (5.0 eq) and DIPEA (10.0 eq) in anhydrous DMSO (or NMP).
-
Reaction: Add solution to the resin. Shake at Room Temperature for 4 hours or 60°C for 1 hour .
-
Note: Using excess DCQX is critical here to prevent "cross-linking" (where one DCQX molecule reacts with two resin sites) and to ensure only one chlorine is displaced.
-
Wash: Drain and wash extensively with DMSO (3x), DMF (3x), and DCM (3x) to remove excess DCQX.
-
QC: Perform a chloranil test. A negative result (no blue color) indicates the amine has been fully capped by the quinoxaline.
-
Protocol 2: Second Substitution (Diversity Step)
Objective: Displace the remaining C3-chlorine with a second nucleophile.
-
Reagent Prep: Prepare a solution of the second nucleophile (Primary amine, secondary amine, or thiol) (5.0 eq) and DIPEA (5.0 eq) in DMSO/NMP.
-
Reaction (Thermal): Add to resin and heat at 80–100°C for 12–16 hours .
-
Reaction (Microwave - Recommended): Heat at 120°C for 20 minutes (Power: 100W, moderate stirring). Microwave irradiation significantly accelerates this rate-limiting step [2].
-
Wash: Wash with DMF (3x), Methanol (3x), DCM (3x).
Protocol 3: Cleavage & Isolation
-
Cleavage Cocktail: Prepare 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Incubation: Add 2 mL to the resin and shake for 2 hours at room temperature.
-
Isolation: Collect the filtrate. Precipitate the product by adding cold diethyl ether (10 mL). Centrifuge to collect the pellet.
-
Analysis: Dissolve in DMSO/MeOH for LC-MS analysis.
Technical Insights & Troubleshooting (E-E-A-T)
Controlling Regioselectivity
When reacting 2,3-DCQX with the resin-bound amine, the product is technically a 2-amino-3-chloroquinoxaline. If the resin-bound amine is sterically hindered (e.g., Valine), the reaction may require mild heating (50°C).
-
Risk: If the temperature is too high (>100°C) during the first step, the resin-bound amine might displace both chlorines if the resin loading is very high (intra-resin reaction), though this is rare with excess DCQX.
-
Solution: Always perform Step 1 at the lowest effective temperature with high equivalents (5–10 eq) of DCQX.
The "Deactivation" Effect
After the first chlorine is replaced by an amine (from the resin), the quinoxaline ring becomes more electron-rich, making the second chlorine less reactive.
-
Implication: The second nucleophile must be potent. Aliphatic amines work well. Anilines (aromatic amines) are weaker nucleophiles and may require microwave irradiation at 150°C or the use of palladium catalysis (Buchwald-Hartwig conditions) on solid phase.
Solvent Selection
-
DMSO/NMP: Preferred for SNAr reactions due to their high dielectric constants, which stabilize the polar Meisenheimer intermediate.
-
Ethanol: Often used in solution phase, but less effective for swelling polystyrene resins. Avoid protic solvents in Step 1 if possible, as alkoxides can compete with the amine.
Quantitative Data Summary
| Variable | Step 1 (Resin Capping) | Step 2 (Diversity Introduction) |
| Reagent Stoichiometry | 5.0 - 10.0 equivalents | 5.0 equivalents |
| Temperature | 25°C - 60°C | 80°C - 120°C (MW) |
| Time (Thermal) | 2 - 4 hours | 12 - 24 hours |
| Time (Microwave) | N/A | 10 - 20 mins @ 120°C |
| Solvent System | DMSO or NMP | DMSO or NMP |
| Primary Risk | Bis-substitution (Cross-linking) | Incomplete conversion |
References
-
Jeon, M. K., Kim, D. S., La, H. J., & Gong, Y. D. (2005).[1] Solid-phase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin . Tetrahedron Letters, 46(30), 4979–4983.[1] Link
-
Horsting, E. (2022).[2] Microwave-Assisted Synthesis of Quinoxaline Derivatives . University of Dayton Honors Theses. Link
-
Galal, S. A., et al. (2011). Synthesis, cancer chemopreventive activity and molecular docking study of novel quinoxaline derivatives . European Journal of Medicinal Chemistry, 46(1), 327-340. Link
-
Ammar, Y. A., et al. (2009). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution . Arabian Journal of Chemistry. Link
Sources
Creating libraries of quinoxaline-based compounds
Application Note: Precision Engineering of Quinoxaline-Based Compound Libraries
Executive Summary & Strategic Rationale
The quinoxaline scaffold (benzopyrazine) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in oncology (kinase inhibitors like Levatinib), antimicrobial agents (Echinomycin), and antiviral therapeutics.[1] Its planar, nitrogen-rich architecture allows for precise DNA intercalation and ATP-competitive inhibition within kinase pockets.[1]
For drug discovery programs, the challenge lies not in synthesizing a single quinoxaline, but in generating spatially and electronically diverse libraries that probe Structure-Activity Relationships (SAR) efficiently.[1]
This guide moves beyond elementary synthesis, presenting two field-proven, scalable methodologies for library generation:
-
Microwave-Assisted Solution Phase Synthesis: For rapid "hit-to-lead" optimization (10–50 compounds).[1]
-
Solid-Phase Synthesis (SPS): For large-scale combinatorial screening (>100 compounds).[1]
Strategic Library Design
Before synthesis, the library must be designed to maximize chemical space coverage.[1] We utilize a Diversity-Oriented Synthesis (DOS) approach, targeting three vectors of variation:
-
Vector A (C2/C3 Positions): Controlled by the 1,2-dicarbonyl input.[1] Varies steric bulk and electronic properties affecting the binding pocket fit.[1]
-
Vector B (Benzene Ring Fusion): Controlled by the 1,2-diamine input.[1][2] Modulates solubility and pi-stacking interactions.
-
Vector C (Late-Stage Functionalization): Introduction of solubilizing groups or warheads (e.g., acrylamides for covalent inhibition) via cross-coupling.[1]
Figure 1: Modular assembly strategy for quinoxaline libraries. Vector A and B are established during the primary cyclization, while Vector C allows for late-stage diversification.
Methodology 1: Microwave-Assisted Solution Phase Synthesis
Best for: Rapid analog generation, lead optimization, and green chemistry compliance.
This protocol utilizes molecular iodine (
Mechanism of Action
The iodine activates the carbonyl oxygens of the 1,2-dicarbonyl, increasing electrophilicity and facilitating the nucleophilic attack by the diamine.[1] It also acts as a mild oxidant to aromatize the intermediate dihydroquinoxaline if necessary.[1]
Protocol: 96-Well Plate Format
Reagents:
-
Substituted 1,2-phenylenediamines (1.0 equiv)
-
Substituted 1,2-diketones (e.g., benzil derivatives) (1.0 equiv)[1]
-
Molecular Iodine (
) (5 mol% catalyst)[1] -
Solvent: Ethanol/Water (1:1 v/v) or solvent-free for green compliance.[1]
Step-by-Step Workflow:
-
Preparation: In a microwave-compatible glass vial (or 96-well reactor block), dispense 1.0 mmol of the specific diamine.[1]
-
Addition: Add 1.0 mmol of the corresponding 1,2-diketone.
-
Catalysis: Add 5 mol% of
(dissolved in a minimal amount of EtOH). -
Irradiation:
-
Work-up (Self-Validating Step):
-
Validation: Check purity via TLC (EtOAc:Hexane 3:7) or LC-MS.[1]
Data Summary: Representative Yields
| Diamine Substituent (R1) | Diketone Substituent (R2) | Time (min) | Yield (%) |
| H | Ph (Benzil) | 5 | 94 |
| 4-NO2 | Ph (Benzil) | 8 | 88 |
| 4-Me | 4-OMe-Ph | 6 | 92 |
| 4-Cl | 2-Pyridyl | 10 | 85 |
Methodology 2: Solid-Phase Synthesis (SPS)
Best for: Combinatorial libraries (>100 compounds), split-and-pool synthesis.
SPS allows for the use of excess reagents to drive reactions to completion without complex purification steps (filtration washes away impurities).[1] We employ a Resin-Bound Scaffolding approach.[1]
Protocol: Resin-Bound Nucleophilic Displacement
Materials:
-
Resin: Rink Amide MBHA or AMEBA resin (Acid-labile).[1]
-
Scaffold: 2,3-Dichloroquinoxaline-6-carboxylic acid (allows attachment to resin via amide bond).[1]
-
Building Blocks: Diverse amines, thiols, or alkoxides.[1]
Step-by-Step Workflow:
-
Resin Loading:
-
Swell Rink Amide resin (0.5 g, 0.5 mmol/g) in DMF for 30 min.
-
Couple 2,3-dichloroquinoxaline-6-carboxylic acid (3 equiv) using HBTU (3 equiv) and DIPEA (6 equiv) in DMF for 2 hours.
-
QC Check: Kaiser test (Ninhydrin) should be negative (colorless beads), indicating complete capping of resin amines.[1]
-
-
First Diversification (
at C2): -
Second Diversification (
at C3): -
Cleavage:
Figure 2: Solid-Phase Synthesis workflow for generating 2,3-diamino-substituted quinoxalines.
Quality Control & Biological Validation
Analytical Standards:
-
Purity: >95% by HPLC (254 nm).
-
Identity:
-NMR (DMSO- ) must show disappearance of diamine protons (4–6 ppm) and appearance of aromatic quinoxaline peaks (7.5–8.5 ppm).[1] -
LC-MS: Confirm
peak.
Case Study Application: VEGFR-2 Inhibition Synthesized libraries should be screened against VEGFR-2 (Vascular Endothelial Growth Factor Receptor) using a standard Kinase-Glo Plus luminescence assay.[1]
-
Positive Control: Sorafenib or Staurosporine.[1]
-
Hit Criteria:
.[1] -
SAR Insight: Electron-donating groups (OMe) at the C6/C7 position often enhance potency by mimicking the ATP adenine ring.[1]
References
-
Solid-Phase Synthesis of Quinoxaline Derivatives. ResearchGate. (2025).[1] Detailed protocol on using AMEBA resin for dichloroquinoxaline scaffolds.
-
Microwave-Induced Iodine-Catalyzed Synthesis. National Institutes of Health (NIH). (2010).[1] Protocol for rapid condensation of 1,2-diamines and 1,2-dicarbonyls.
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. National Institutes of Health (NIH). (2018).[1] Comprehensive SAR and biological evaluation against HCT116 and MCF-7 cell lines.
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Green Chemistry. (2024). Review of sustainable catalytic methods including nanocatalysts.
-
Microwave-Assisted Synthesis of Quinoxalines - A Review. Ingenta Connect. (2017). Comparative analysis of microwave vs. thermal methods.
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Side reactions in quinoxaline synthesis and how to avoid them
Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Side Reactions in 1,2-Diamine + 1,2-Dicarbonyl Condensation
Core Directive & System Overview
Welcome to the Quinoxaline Synthesis Support Center. You are likely here because your LC-MS shows a messy baseline, your yields are stalling below 60%, or you are struggling to separate regioisomers.
Quinoxalines are privileged scaffolds in drug discovery (e.g., Brimonidine, Varenicline), but their synthesis via the condensation of 1,2-diamines and 1,2-dicarbonyls is deceptively simple. While the "textbook" mechanism suggests a spontaneous dehydration, real-world thermodynamics often lead to three primary failure modes: Regioisomer Scrambling , Oligomerization ("Tarring") , and Hydrolytic Reversal .
This guide treats your synthesis as a debuggable system. We will isolate variables, identify the "bug" (side reaction), and patch the protocol.
Troubleshooting Modules (Active Tickets)
TICKET #001: The Regioselectivity Crisis
Symptom: "I reacted a 4-substituted-1,2-diamine with a monosubstituted glyoxal, and I have a 50:50 mixture of 6- and 7-substituted quinoxalines that are impossible to separate."
Root Cause Analysis: This is a kinetic vs. thermodynamic control issue. The condensation involves two nucleophilic attacks.
-
The Variable: The 1,2-diamine has two amine groups with different nucleophilicities due to the electronic effect of the substituent (R).
-
The Conflict: The initial attack is usually governed by the most nucleophilic amine attacking the most electrophilic carbonyl. However, in protic solvents (like ethanol/acetic acid), proton transfer is fast, and the reaction often equilibrates, leading to a mixture.
The Fix (Protocol Patch):
-
Switch Solvents: Move from protic solvents (EtOH, AcOH) to DMSO or DMF . Aprotic polar solvents often enhance the nucleophilicity difference between the two amines, favoring one kinetic product.
-
Catalyst Tuning: Use a Lewis Acid catalyst (e.g., Iodine (
) or Ceric Ammonium Nitrate (CAN) ). These coordinate with the dicarbonyl, increasing electrophilicity and lowering the activation energy for the favored pathway, locking in the regioselectivity before equilibration can occur [1][2].
TICKET #002: The "Black Tar" Effect
Symptom: "My reaction turned into a dark, viscous sludge. Yield is <20%."
Root Cause Analysis: This is typically Oligomerization or Oxidative Degradation .
-
Oligomerization: 1,2-dicarbonyls (especially glyoxal and methylglyoxal) are highly reactive. In basic conditions or high concentrations, they self-condense (aldol-like reactions) before the diamine can attack.
-
Diamine Oxidation: 1,2-diamines are electron-rich and prone to air oxidation, forming radical cations that polymerize into dark azo-dyes or phenazines.
The Fix (Protocol Patch):
-
Stoichiometry Control: Do not dump reagents together. Add the 1,2-dicarbonyl dropwise to the diamine solution. This keeps the dicarbonyl concentration low relative to the diamine, favoring the hetero-condensation over self-condensation.
-
Inert Atmosphere: strictly run under Nitrogen (
) or Argon. -
Scavenger: Add a catalytic amount of antioxidant (e.g., sodium dithionite) if the diamine is visibly dark/oxidized before starting.
TICKET #003: Stalled Cyclization (The M+18 Peak)
Symptom: "Mass spec shows a peak at [M+18] or [M+16]. The starting material is gone, but the product isn't forming."
Root Cause Analysis: You have formed the Mono-imine Intermediate or a Hydrate , but the second dehydration step (cyclization) failed.
-
The Barrier: The second amine attack is sterically hindered and less entropic than the first. If water is present in the solvent, the equilibrium shifts back toward hydrolysis (Le Chatelier’s principle).
The Fix (Protocol Patch):
-
Water Management: Use anhydrous solvents. If using a reflux method, install a Dean-Stark trap to physically remove water.
-
Chemical Drying: Add molecular sieves (4Å) or use Hexafluoroisopropanol (HFIP) as a solvent. HFIP is a powerful hydrogen-bond donor that stabilizes the transition state for water elimination [3].
Visualizing the Failure Pathways
The following diagram maps the kinetic decision points where your reaction succeeds or fails.
Figure 1: Mechanistic bifurcation points in quinoxaline synthesis. Green paths indicate success; red paths indicate common failure modes.
Optimized Experimental Protocols
Do not rely on generic literature. Use these optimized workflows designed to minimize the side reactions described above.
Method A: Green Catalytic Synthesis (High Yield, Fast)
Best for: Standard substrates, avoiding harsh acids, and minimizing "tar".
| Parameter | Specification | Reason |
| Solvent | Ethanol : Water (1:[1][2][3]1) | Green media; water actually accelerates the iodine catalytic cycle despite being a byproduct [1]. |
| Catalyst | Iodine ( | Mild Lewis acid; activates carbonyl without polymerizing it. |
| Temp/Time | Room Temp (20-40 min) | Prevents thermal degradation of sensitive diamines. |
| Workup | Dilute with crushed ice | Product usually precipitates; avoids extraction emulsions. |
Step-by-Step:
-
Dissolve 1,2-diamine (1.0 mmol) in 5 mL EtOH/H2O (1:1).
-
Add 1,2-dicarbonyl (1.0 mmol).
-
Add molecular Iodine (13 mg, 0.05 mmol).
-
Stir at room temperature. Monitor by TLC (Ethyl Acetate:Hexane 2:8).
-
Critical Checkpoint: If the spot stays at the baseline, add 5% aqueous sodium thiosulfate to quench iodine and check again (iodine can streak on TLC).
-
Pour into crushed ice (10g). Filter the solid precipitate. Recrystallize from hot ethanol.
Method B: HFIP-Mediated Synthesis (Recyclable)
Best for: Difficult substrates, steric hindrance, and acid-sensitive groups.
| Parameter | Specification | Reason |
| Solvent | HFIP (Hexafluoroisopropanol) | High polarity, strong H-bond donor; activates carbonyls and stabilizes water leaving group [3]. |
| Catalyst | None | The solvent acts as the catalyst.[1] |
| Temp/Time | Room Temp (1 hour) | Mild conditions. |
| Recycling | Distillation | HFIP can be recovered and reused 4-5 times.[4] |
Step-by-Step:
-
Mix 1,2-diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) in HFIP (2 mL).
-
Stir at room temperature. The mixture will likely homogenize rapidly.
-
After completion (TLC), evaporate the solvent under reduced pressure (recover HFIP).
-
The residue is usually pure enough to proceed; wash with cold ether if necessary.
Troubleshooting Logic Tree
Use this decision matrix to select your next move.
Figure 2: Decision matrix for troubleshooting common quinoxaline synthesis failures.
References
-
More, S. V., et al. (2006).[4] An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. National Institutes of Health (NIH). Link
-
Zare, A., et al. (2011). Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-Diamines with 1,2-Diketones Using Ammonium Heptamolybdate. Scientific Information Database (SID). Link
-
Khaskar, B., et al. (2010). Fluorinated alcohols: A green medium for the synthesis of quinoxalines. Chinese Chemical Letters. (Cited via NIH context). Link
-
BenchChem Technical Guides. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. Link
Sources
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 2,3-dichloroquinoxaline derivatives
Technical Support Center: Purification & Synthesis of 2,3-Dichloroquinoxaline Derivatives
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Last Updated: January 28, 2026
Introduction
2,3-Dichloroquinoxaline (DCQX) is a critical electrophilic building block in medicinal chemistry, widely used to synthesize biologically active heterocycles via nucleophilic aromatic substitution (
This guide addresses the specific challenges of purifying DCQX and its derivatives, focusing on preventing the formation of the common "hydroxy-chloro" impurity and optimizing recovery yields.
Core Synthesis & Workup Protocol
The quality of your purification depends entirely on the quench.
The Mechanism:
The conversion of quinoxaline-2,3-dione to 2,3-dichloroquinoxaline typically utilizes phosphorus oxychloride (
Standard Protocol:
-
Reaction: Suspend quinoxaline-2,3-dione (1 eq) in
(4–10 eq). Add catalytic DMF (3–5 drops). Reflux (100–110 °C) for 2–4 hours until the solution becomes clear. -
Distillation (Critical): Distill off excess
under reduced pressure. Do not skip this. Quenching a large excess of generates massive heat and HCl, causing immediate hydrolysis of your product back to the starting material or the mono-hydroxy impurity. -
Quenching: Pour the residue slowly onto crushed ice with vigorous stirring.
-
Isolation: The product typically precipitates as an off-white/beige solid. Filter, wash with copious cold water (to remove phosphoric acid), and dry.
Troubleshooting Hub (Q&A)
Q1: My crude NMR shows a mixture of the desired product and a mono-hydroxy impurity. How do I remove it?
Diagnosis: The impurity is likely 2-chloro-3-hydroxyquinoxaline (or its tautomer, 3-chloroquinoxalin-2(1H)-one). This forms if the reaction was incomplete or, more commonly, if the quenching was too exothermic/acidic.
Solution:
-
Prevention: Ensure all
is removed before quenching. Neutralize the ice slurry with aqueous or ammonia to pH 7–8 immediately during the quench. Acidic conditions accelerate hydrolysis. -
Purification:
-
Solubility Trick: The hydroxy-impurity is significantly more acidic (phenolic nature) and polar than the dichloro product.
-
Wash: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer with cold 5% NaOH solution (rapidly) followed by brine. The hydroxy impurity will deprotonate and move to the aqueous layer. Warning: Do not prolong contact with base, or the product itself will hydrolyze.
-
Q2: I am getting low yields after recrystallization. What solvent should I use?
Diagnosis: 2,3-Dichloroquinoxaline is moderately soluble in polar organic solvents but has a steep solubility curve in non-polar solvents, making it ideal for recrystallization—if the correct solvent is chosen.
Recommended Solvents:
-
Primary Choice: n-Heptane or Hexanes . (Dissolve at reflux, cool to 0°C).
-
Alternative (for higher purity): Toluene . (Excellent for removing tarry impurities).
-
Avoid: Ethanol or Methanol. The product can undergo solvolysis (alcoholysis) at reflux temperatures, replacing a chlorine with an alkoxy group.
Q3: My product is dark brown/black instead of off-white. Is it ruined?
Diagnosis: This is due to polymerized by-products or "tars" formed from overheating or impurities in the starting amine.
Solution:
-
Dissolve the crude material in DCM.
-
Add Activated Charcoal (5–10% by weight).
-
Reflux for 10–15 minutes.
-
Filter hot through a Celite pad.
-
Evaporate and recrystallize from Heptane.
Advanced Purification Techniques
Method A: Recrystallization (Best for >90% purity crude)
This is the most scalable method.
-
Solvent: Use n-Heptane (approx. 10–15 mL per gram of crude).
-
Dissolution: Heat to reflux (98 °C). If insolubles remain (likely starting material dione), filter the hot solution rapidly.
-
Crystallization: Allow to cool slowly to room temperature, then chill in an ice bath for 1 hour.
-
Collection: Filter the long needles/crystals. Wash with cold pentane or hexane.
-
Drying: Vacuum dry at 40 °C. (Melting Point target: 152–154 °C ).
Method B: Flash Column Chromatography (Best for dirty reactions)
If the crude contains significant tar or unreacted starting material.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase:
-
Start: 100% Hexanes (to elute non-polar impurities).
-
Gradient: 0%
10% Ethyl Acetate in Hexanes.
-
-
Elution Order:
-
2,3-Dichloroquinoxaline (High
, ~0.6–0.8 in 9:1 Hex/EtOAc). -
2-Chloro-3-hydroxyquinoxaline (Lower
, often streaks). -
Quinoxaline-2,3-dione (Baseline/Insoluble).[6]
-
Visualizations
Figure 1: Synthesis & Impurity Formation Pathways
This diagram illustrates where the critical impurities originate, highlighting the importance of moisture control.
Caption: Chemical pathways showing the reversibility of the chlorination upon exposure to moisture/acid.
Figure 2: Purification Decision Tree
Follow this logic flow to select the optimal purification method based on your crude analysis.
Caption: Decision logic for selecting between recrystallization, extraction, and chromatography.
Reference Data
Table 1: Solubility Profile of 2,3-Dichloroquinoxaline
| Solvent | Solubility (25°C) | Solubility (Hot) | Application |
| Water | Insoluble | Insoluble | Quenching / Washing |
| n-Heptane | Low | High | Ideal Recrystallization |
| Toluene | Moderate | Very High | Recrystallization (High Purity) |
| Dichloromethane | High | High | Extraction / Dissolution |
| Ethanol | Moderate | High | Avoid (Risk of Solvolysis) |
| Ethyl Acetate | High | High | Chromatography Eluent |
References
-
Cheeseman, G. W. H. (1955). "Quinoxalines and related compounds. Part I. Some 2:3-disubstituted quinoxalines". Journal of the Chemical Society, 1804-1810. Link
-
Sarfraz, M., et al. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade". Arabian Journal of Chemistry, 10, S3353-S3364. Link
-
PubChem. (n.d.).[6] "2,3-Dichloroquinoxaline Compound Summary". National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.).[3] "2,3-Dichloroquinoxaline Product Specification & Safety Data Sheet". Link
Sources
- 1. 2,3-Dichloroquinoxaline , 98% , 2213-63-0 - CookeChem [cookechem.com]
- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 3. 2,3-Dichloroquinoxaline | 2213-63-0 [chemicalbook.com]
- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Hub: Regiocontrol in Dichloroquinoxaline Chemistry
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Controlling Regioselectivity in 2,3-Dichloroquinoxaline Reactions
Introduction
Welcome to the technical support hub for quinoxaline scaffold synthesis. The 2,3-dichloroquinoxaline (DCQ) core is a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors (e.g., VEGFR, PDGFR targets) and intercalating agents.
However, the symmetry of the 2,3-dichloro core presents a classic synthetic paradox: How do you break symmetry selectively without triggering a double-substitution cascade?
This guide addresses the three most common support tickets we receive:
-
Ticket #101: "I cannot stop the reaction at the mono-substituted product."
-
Ticket #102: "I have an unsymmetrical starting material (e.g., 6-nitro). Which chloride reacts first?"
-
Ticket #103: "Standard
conditions are failing or yielding tar."
Module 1: Troubleshooting Mono- vs. Bis-Substitution
The Issue: The user intends to synthesize 2-amino-3-chloroquinoxaline but isolates the 2,3-diamino product (bis-substitution).
The Science: Deactivation vs. Activation
In a standard Nucleophilic Aromatic Substitution (
-
Step 1 (Mono): The first nucleophile (Nu) attacks. If Nu is an amine or alkoxide, it is an Electron Donating Group (EDG) by resonance.
-
The Trap: While the EDG generally deactivates the ring toward a second nucleophilic attack (making the second chloride less reactive), high temperatures or strong bases can overcome this barrier, leading to bis-substitution.
Optimization Protocol
| Variable | Recommendation for Mono-Selectivity | Recommendation for Bis-Selectivity |
| Stoichiometry | Strict 0.95 – 1.05 eq of nucleophile. | Excess (> 2.5 eq). |
| Temperature | 0°C to rt . (Cryogenic -78°C rarely needed). | Reflux (> 80°C).[1] |
| Solvent | Protic solvents (EtOH, iPrOH). H-bonding stabilizes the leaving group but retards the second attack. | Polar Aprotic (DMF, DMSO).[2] Enhances nucleophilicity significantly. |
| Base | Weak base ( | Strong base (NaH, |
Visual Troubleshooting Guide
Caption: Decision tree for rescuing a reaction drifting toward bis-substitution.
Module 2: Regioselectivity in Unsymmetrical Scaffolds
The Issue: When reacting 6-substituted-2,3-dichloroquinoxalines (e.g., 6-nitro, 6-methoxy), two regioisomers are possible. Users need to predict and confirm which isomer is formed.
The Science: Electronic Directing Effects
The regioselectivity is governed by the ability of the substituent at C6 (or C7) to stabilize the Meisenheimer intermediate.
-
Rule of Thumb:
-
Electron Withdrawing Groups (EWG) at C6 (e.g.,
): Direct the nucleophile to C2 . -
Mechanism: The C2 position allows the negative charge in the intermediate to be better delocalized by the EWG (via the N1 nitrogen).
-
Electron Donating Groups (EDG) at C6: Often lead to mixtures or favor C3, but selectivity is generally poorer than with EWGs.
-
Experimental Validation (Isomer ID)
Do not rely solely on prediction. Use these methods to confirm:
-
HMBC NMR: Look for 3-bond correlations between the remaining proton at C3 (if C2 reacted) and the ring carbons.
-
NOE (Nuclear Overhauser Effect):
-
Isomer A (C2-substituted): Strong NOE between the new nucleophile (if it has protons) and the C3-Cl? No, C3 has no protons. Correction: Look for NOE between the nucleophile and the proton at C8 (peri-position) vs C5 .
-
Refined NOE Check: If the nucleophile is at C2, it is spatially closer to the proton at C8? No, C2 is near N1. The proton at C8 is near N1.
-
Best Method: X-ray crystallography is the gold standard if the solid is crystalline.
-
Regioselectivity Pathway
Caption: The 6-nitro group electronically activates the C2 position for nucleophilic attack.
Module 3: Advanced Protocols (Buchwald-Hartwig)
The Issue: The nucleophile is too weak (e.g., anilines with EWGs) or the substrate is deactivated, and standard
The Solution: Palladium Catalysis
When intrinsic electrophilicity is insufficient, switch to Pd-catalyzed cross-coupling. This is particularly useful for C-C bond formation or sterically hindered amines.
Standard Operating Procedure (SOP)
Reagents:
-
Catalyst:
(5 mol%) + BINAP (7.5 mol%) OR + Xantphos. -
Base:
(weak bases preferred to prevent hydrolysis of the second chloride). -
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step:
-
Purge: Flame-dry glassware and cycle Argon/Vacuum 3 times. Oxygen kills this reaction.
-
Pre-mix: Stir Pd source and Ligand in solvent for 15 mins to form the active catalytic species
. -
Addition: Add DCQ substrate (1.0 eq), Nucleophile (1.0 eq), and Base (1.5 eq).
-
Heat: Reflux (100-110°C) for 12-16 hours.
-
Workup: Filter through Celite to remove Pd black.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation? A: Yes. Microwave heating (100-120°C, 10-20 min) is excellent for driving sluggish mono-substitutions. However, be vigilant: the rapid heating can quickly push the reaction to the bis-product if stoichiometry is not strictly controlled.
Q: My product is an oil and difficult to purify. How do I crystallize it? A: Mono-substituted chloroquinoxalines are often lipophilic. Try triturating the crude oil with cold Hexane/Diethyl Ether (9:1) or Methanol . If that fails, recrystallize from hot Ethanol.
Q: Why does the 6-nitro isomer react at C2?
A: The nitro group at C6 withdraws electron density. Through the conjugated
References
-
Review of Quinoxaline Synthesis
-
Ajani, O. O. et al. "Microwave-Assisted Synthesis and Antimicrobial Activity of 2-Quinoxalinone-3-hydrazone Derivatives." International Journal of Medicinal Chemistry, 2013.
- Context: Discusses general reactivity and microwave acceler
-
-
Regioselectivity in 6-Nitro Derivatives
-
Sarges, R. et al. "Antihypertensive agents. Imidazo[1,2-a]quinoxaline derivatives." Journal of Medicinal Chemistry, 1990.
- Context: Establishes the C2-selectivity rule for 6-nitro-2,3-dichloroquinoxaline.
-
-
Buchwald-Hartwig on Heterocycles
-
Solvent Effects in SnAr
-
Bunnett, J. F. et al. "Kinetics of Reactions of 2,4-Dinitrochlorobenzene with Some Amines in Aqueous Dioxane." Journal of the American Chemical Society, 1951.
- Context: Explains the role of protic solvents in stabilizing the transition st
-
Sources
Overcoming low solubility of quinoxaline intermediates
Topic: Overcoming Low Solubility of Quinoxaline Intermediates Role: Senior Application Scientist Status: Active
Introduction: The "Brick Dust" Challenge
Welcome to the Quinoxaline Technical Support Center. If you are here, you are likely staring at a flask containing a solid that refuses to dissolve in methanol, streaks on your TLC plates, or crashes out of your NMR tube.
Quinoxalines are privileged scaffolds in medicinal chemistry, known for their anticancer and antimicrobial properties.[1] However, their planar, electron-deficient nature leads to strong
Module 1: Synthetic Troubleshooting
Preventing the "Crash Out" Before It Ruins Purity
The most common failure mode in quinoxaline synthesis (typically the condensation of 1,2-diamines with 1,2-dicarbonyls) is the product precipitating too early, trapping unreacted starting materials inside the crystal lattice.[1]
Mechanism of Failure
In standard solvents like Ethanol (EtOH) at room temperature, the forming quinoxaline crystallizes rapidly.[1] If the reaction is incomplete, the precipitate is a mixture of product and diamine.
Protocol A: The "High-Solvency" Method (Recommended)
Use this for highly substituted or fused-ring quinoxalines.[1]
-
Solvent Switch: Replace EtOH with Acetic Acid (AcOH) or a DMF/EtOH (1:4) mixture.[1]
-
Why: AcOH protonates the ring nitrogens, disrupting
-stacking and keeping the intermediate in solution longer, allowing the reaction to reach completion.
-
-
Temperature: Heat to 80–100°C . Do not run at RT.
-
Isolation:
-
Cool the mixture slowly to RT.
-
Pour into ice-cold water (5x reaction volume).
-
Neutralize with saturated NaHCO₃ (if using AcOH).[1]
-
Filter the resulting precipitate.
-
Protocol B: The Green Chemistry "Surfactant" Method
Use this for simple 2,3-disubstituted quinoxalines to avoid toxic solvents.
-
Medium: Water with 5% PEG-400 or SDS (Sodium Dodecyl Sulfate) .[1]
-
Catalyst: 10 mol% Iodine (
) or solid acid catalyst (e.g., sulfamic acid). -
Procedure: Stir reactants at RT. The surfactant creates micelles that solubilize the organic reactants, while the product precipitates out as a pure solid due to the "hydrophobic effect," often excluding impurities.
Decision Logic: Solvent Selection
Figure 1: Decision matrix for selecting the optimal reaction solvent based on substituent electronics.[1]
Module 2: Purification & Isolation Mastery
How to Purify What You Can't Dissolve
Standard flash chromatography often fails because the compound precipitates on the column head, causing high backpressure and poor separation.
Technique: Dry Loading (Solid Load)
Do NOT attempt liquid loading with DCM/MeOH if your compound is only sparingly soluble.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude solid in the minimum amount of a strong solvent (DMSO, DMF, or TFA).[1] If using TFA, neutralize immediately after loading or ensure your silica is acid-resistant.[1] Note: Boiling THF is often a safer alternative.
-
Adsorption: Add Silica Gel (ratio 1:5, crude:silica) to the solution.[1]
-
Evaporation: Rotary evaporate until you have a free-flowing powder.
-
Troubleshoot: If it remains sticky/oily, add more silica and re-evaporate.[1]
-
-
Loading: Pour the powder onto the top of your pre-packed column. Add a layer of sand on top to protect the bed.
-
Elution Gradient: Start with 100% DCM. Gradually increase MeOH concentration (0%
5%).-
Pro Tip: For basic quinoxalines, add 1% Triethylamine (TEA) or 1% NH₄OH to the MeOH to prevent tailing.[1]
-
Solvent Systems for Recrystallization
When chromatography is impossible, recrystallization is your lifeline.[1]
| Solvent System | Suitability | Notes |
| Ethanol (Hot) | General Purpose | Good for simple derivatives.[1] Poor for fused systems. |
| Acetic Acid | Stubborn Solids | Dissolves upon heating; crystallizes well upon cooling. |
| DMF/Water | "Brick Dust" | Dissolve in hot DMF; add water dropwise until turbid; cool. |
| Toluene | Lipophilic | Excellent for removing non-polar impurities. |
Module 3: Structural & Analytical Solutions
Designing for Solubility and Getting the NMR
Analytical Troubleshooting (NMR)
Problem: Sample is a suspension in CDCl₃. Solution:
-
Switch Solvent: Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d).
-
High-Temperature NMR: Run the sample at 50–80°C in DMSO-d6. This significantly sharpens peaks broadened by aggregation.
Structural Modification Strategy
If the molecule is for biological assay, you must engineer solubility into the scaffold.
The "Solubilizing Tail" Approach: Incorporate a "handle" at the C-6 or C-7 position that disrupts planarity or adds ionization potential.
Figure 2: Strategic structural modifications to improve physicochemical properties.
Frequently Asked Questions (FAQ)
Q: My product crashed out during the reaction, but TLC shows it's impure. Can I just wash it? A: Yes, but be aggressive.[1] Filter the solid and wash sequentially with:
-
Cold Ethanol (removes starting diamine).[1]
-
Hot Water (removes inorganic salts/catalysts).[1]
-
Hexanes/Ether (removes non-polar byproducts).[1] If purity is still low, proceed to Recrystallization (Module 2).[1]
Q: I cannot get a mass spec (LCMS) signal. Is the machine broken? A: Likely not. Quinoxalines often ionize poorly in standard ESI+ mode if the mobile phase is too basic. Ensure your LCMS mobile phase contains 0.1% Formic Acid to assist protonation. If solubility is the issue, inject the sample dissolved in DMSO (ensure the injection volume is low, <5µL, to prevent peak distortion).
Q: Can I use microwave synthesis to improve solubility? A: Microwave synthesis doesn't change the product's solubility, but it allows you to use superheated solvents (like EtOH at 120°C) that would normally boil off.[1] This keeps reactants in solution during the critical formation step, often resulting in cleaner crude products that require less purification [1].
References
-
Microwave-Assisted Synthesis: Ubarhande, S. S., et al. "Green Synthesis of Quinoxaline and Substituted Quinoxalines."[1] TSI Journals, 2011.[1] Link
-
Catalyst Protocols: Heravi, M. M., et al. "Recent Advances in the Synthesis of Quinoxalines."[1] Current Organic Chemistry, 2018.[1][5] (Contextual grounding for acid catalysis).
-
Green Solvents: "Green and Sustainable Synthesis of Novel Quinoxalines." J. Chem. Pharm. Res., 2023.[1][4][5] Link
-
NMR Solvent Selection: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1][6] Org.[7][8] Process Res. Dev., 2016.[1] Link[1]
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mtieat.org [mtieat.org]
- 4. jocpr.com [jocpr.com]
- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
Reaction optimization for difficult amine couplings
Technical Support Center: Difficult Amine Coupling Optimization
Welcome to the Advanced Synthesis Support Module. Role: Senior Application Scientist
This guide is designed for researchers encountering stalled, low-yielding, or epimerization-prone amide couplings. Unlike standard textbook protocols, this module addresses "edge cases"—sterically hindered systems, electron-deficient amines, and chiral centers prone to racemization.
Module 1: Diagnostic Triage
Before changing reagents, diagnose the failure mode. Most coupling failures fall into three categories. Use the decision matrix below to classify your problem.
Decision Matrix: Failure Mode Analysis
Caption: Diagnostic workflow to identify the root cause of coupling failure based on intermediate analysis.
Module 2: Steric Bulk & Low Nucleophilicity
The Problem: The activated ester is formed (visible by LCMS), but the amine is too sterically hindered or electron-deficient (e.g., 2-aminopyridine, aniline) to attack it.
Q: My amine is extremely non-nucleophilic (e.g., electron-poor aniline). HATU failed. What now? A: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or TCFH/NMI .
-
Why: Standard uronium reagents (HATU) generate an active ester that is moderately electrophilic. If the amine is weak, the active ester hydrolyzes or rearranges before coupling occurs. Ghosez’s reagent generates an acid chloride in situ under neutral conditions, which is orders of magnitude more electrophilic.
-
Alternative: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) generates a highly reactive N-acyl imidazolium species, superior for electron-poor amines [1].
Q: I have a "tetrasubstituted" carbon coupling (e.g., Aib-Aib coupling). Everything stalls. A: Use COMU or Acid Fluorides .
-
Why: COMU (based on Oxyma) has a superior leaving group effect compared to the benzotriazole in HATU. Alternatively, convert the acid to an acid fluoride using TFFH or cyanuric fluoride. Acid fluorides are small, reducing steric clash during the nucleophilic attack.
Comparative Data: Coupling Agents for Difficult Substrates
| Reagent | Activation Species | Reactivity | Epimerization Risk | Best For |
| HATU | OAt-ester | High | Moderate | General difficult couplings |
| COMU | Oxyma-ester | Very High | Low | Solid phase, hindered amines [2] |
| T3P | Mixed Anhydride | Moderate | Very Low | Large scale, chiral preservation [3] |
| Ghosez | Acid Chloride | Extreme | High | Non-nucleophilic amines (anilines) |
| TCFH | Acyl Imidazolium | Very High | Low | Electron-poor amines, sterics [1] |
Module 3: Epimerization Control
The Problem: The reaction works, but the chiral center alpha to the carbonyl racemizes.
Q: Why does my amino acid racemize during coupling? A: It usually occurs via the Oxazolone (Azlactone) Mechanism . When the acid is activated, the carbonyl oxygen of the neighboring amide group attacks the activated center, forming a 5-membered oxazolone ring. The alpha-proton on this ring is highly acidic (pKa ~9) and is easily removed by the base (DIPEA/TEA), leading to loss of chirality.
Caption: Mechanism of racemization via oxazolone formation during amide coupling.
Q: How do I stop this? A:
-
Switch Reagent: Use T3P (Propylphosphonic anhydride) .[1][2][3][4] T3P reacts via a cyclic transition state and does not release a leaving group that acts as a base. It is the gold standard for preserving chirality [3].
-
Switch Base: Replace DIPEA with 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine). These are sterically hindered bases that can neutralize the acid but are too bulky to abstract the alpha-proton.
-
Additives: If using EDC/DIC, always add Oxyma Pure . It suppresses racemization better than HOBt/HOAt.
Module 4: Experimental Protocols
Protocol A: The "Nuclear Option" for Non-Nucleophilic Amines (Ghosez Reagent)
Use when HATU fails on anilines or electron-poor heterocycles.
-
Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M) under Argon.
-
Activation: Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.[5]
-
Checkpoint: Monitor by TLC/LCMS (quench a small aliquot with MeOH to see the methyl ester). Ensure acid is consumed.
-
-
Coupling: Add the Amine (1.1 equiv) followed by DIPEA (2.0 equiv).
-
Note: Adding base after activation prevents ketene formation from the acid chloride.
-
-
Workup: Dilute with DCM, wash with NaHCO3 (sat.) and Brine.
Protocol B: The "Chiral Safe" Method (T3P)
Use for coupling sensitive amino acids or phenylacetic acid derivatives.
-
Setup: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent alternative).
-
Tip: T3P works excellently in EtOAc, avoiding the difficulty of removing DMF.
-
-
Addition: Add Base (Pyridine or DIPEA, 2.5 equiv) at 0°C.
-
Coupling: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT. Stir 2–12 hours.
-
Workup: Wash organic layer with water, 0.5M HCl (to remove pyridine), and NaHCO3.
References
-
Beillard, A., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(17), 5469–5472.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]
Sources
Validation & Comparative
Technical Guide: 2,3-Dichloroquinoxaline-6-carbonyl Chloride vs. Standard Acylating Agents
Executive Summary
2,3-Dichloroquinoxaline-6-carbonyl chloride (DCQ-COCl) represents a specialized class of "dual-function" electrophiles, distinct from monofunctional acylating agents like Benzoyl Chloride or Acetyl Chloride. While standard agents serve primarily as protecting groups or simple linkers, DCQ-COCl acts as a reactive scaffold .
This guide compares DCQ-COCl against standard alternatives, highlighting its unique ability to facilitate sequential functionalization: first via rapid acylation, followed by nucleophilic aromatic substitution (
Part 1: Chemical Profile & Reactivity Analysis
The Electrophilic Hierarchy
To select the correct reagent, one must understand the electronic influence of the parent ring system on the carbonyl chloride.
| Feature | Benzoyl Chloride | DCQ-COCl | Implication |
| Core Structure | Phenyl ring (Electron Neutral/Donating via resonance) | Quinoxaline (Electron Deficient/Withdrawing) | DCQ-COCl is significantly more electrophilic at the carbonyl carbon. |
| Primary Reactivity | Acylation ( | Acylation ( | Both react with amines/alcohols, but DCQ-COCl reacts faster. |
| Secondary Reactivity | None (Inert under standard conditions) | Key Differentiator: The quinoxaline ring allows subsequent displacement of chlorines by thiols or amines. | |
| Hydrolysis Risk | Moderate (Stable in open air for short periods) | High (Rapid hydrolysis) | DCQ-COCl requires strictly anhydrous storage and handling. |
Mechanistic Pathway: The "Dual-Warhead" Strategy
The value of DCQ-COCl lies in its sequential reactivity. The carbonyl chloride is the "soft" electrophile that reacts at low temperatures, while the C2/C3 chlorines require activation (heat or catalysis) for substitution.
Figure 1: Sequential functionalization pathway. The carbonyl chloride reacts first (Step 1), leaving the dichloro-heterocycle intact for subsequent derivatization (Step 2).
Part 2: Strategic Advantage & Application Logic
When to Use DCQ-COCl vs. Alternatives
1. Use Benzoyl Chloride / HATU when:
-
Goal: Simple capping of an amine or hydroxyl group.
-
Stability: You need a reagent that tolerates moisture or aqueous workups (Schotten-Baumann conditions).
-
Cost: The synthesis requires commodity chemicals.
2. Use DCQ-COCl when:
-
Goal: Creating a scaffold for further library generation.
-
Fluorescence: You are synthesizing quinoxaline-based dyes (e.g., for biological imaging). The quinoxaline core is fluorogenic when extended.
-
Bioactivity: You are targeting kinase inhibition. The 2,3-disubstituted quinoxaline motif is a privileged structure in medicinal chemistry (e.g., tyrosine kinase inhibitors).
Comparative Performance Data
| Metric | Benzoyl Chloride | HATU/EDC Coupling | DCQ-COCl |
| Acylation Rate | Moderate | Slow (Activation required) | Fast (Activated ester equivalent) |
| Atom Economy | High | Low (Large byproduct mass) | High (HCl is only byproduct) |
| Post-Reaction Utility | Inert | Inert | Reactive (2 sites for |
| Moisture Tolerance | High | Low | Very Low |
Part 3: Experimental Protocols
Protocol A: Selective Acylation (Preserving the Dichloro-Core)
Objective: Attach the quinoxaline moiety to a primary amine without disturbing the reactive chlorines on the ring.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)[1]
-
Reagent: DCQ-COCl (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step:
-
Preparation: Flame-dry all glassware. Purge with Nitrogen/Argon. Dissolve the amine and DIPEA in anhydrous DCM.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Higher temperatures may encourage premature substitution at the C2/C3 positions if the amine is highly nucleophilic.
-
Addition: Dissolve DCQ-COCl in a minimal amount of DCM and add dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.
-
Monitoring: Check via TLC (Hexane:EtOAc). The acid chloride spot will disappear.
-
Workup: Wash with cold 1N HCl (to remove DIPEA), then Brine. Dry over
. -
Outcome: Yields typically >85%. The product retains the 2,3-dichloro motif.[2][3]
Protocol B: Sequential Functionalization
Objective: Displace one or both chlorines to generate a bioactive heterocycle or fluorescent probe.
Reagents:
-
Substrate: Product from Protocol A
-
Nucleophile: Thiol (e.g., Cysteine derivative) or Secondary Amine
-
Base:
or -
Solvent: DMF or Acetonitrile
Step-by-Step:
-
Dissolution: Dissolve the acylated intermediate in DMF.
-
Stoichiometry:
-
For Mono-substitution: Use 1.0 equiv Nucleophile at RT.[4]
-
For Di-substitution: Use >2.5 equiv Nucleophile and heat to 60-80°C.
-
-
Reaction:
-
Mono: Stir 2-4 hours at RT.
-
Di: Stir 4-12 hours at 80°C.
-
-
Purification: Precipitate by pouring into ice water or purify via column chromatography.[4]
-
Note: Substitution at C2 makes C3 less reactive, allowing for the synthesis of asymmetric derivatives (A-B pattern).
Part 4: Troubleshooting & Stability
Common Failure Modes
Issue 1: Hydrolysis of Starting Material
-
Symptom:[4][5][6] Low yield; presence of 2,3-dichloroquinoxaline-6-carboxylic acid (white solid precipitate).
-
Cause: DCQ-COCl absorbs atmospheric moisture rapidly due to the electron-withdrawing quinoxaline ring.
-
Solution: Store DCQ-COCl under inert gas. If the solid is crusty/white rather than pale yellow/crystalline, recrystallize from dry hexane or thionyl chloride before use.
Issue 2: "Over-Reaction" (Unwanted
-
Symptom:[4][5][6] Complex mixture of products where the amine has also attacked the ring chlorines.
-
Cause: Reaction temperature too high or amine is too basic/nucleophilic.
-
Solution: Strictly maintain 0°C during addition. Use a sterically hindered base (DIPEA) rather than TEA. Add the acid chloride to the amine (inverse addition) to keep amine concentration lower relative to the electrophile locally.
Decision Matrix Visualization
Figure 2: Decision logic for selecting between standard acylating agents and DCQ-COCl.
References
-
Galal, S. A., et al. (2011).[2] "Synthesis and biological evaluation of 2,3-dichloroquinoxaline derivatives." European Journal of Medicinal Chemistry.
-
Ajani, O. O. (2014). "Microwave-assisted synthesis of quinoxaline derivatives." Bioorganic Chemistry.
-
BenchChem Technical Support. (2025). "this compound: Reactivity and Handling."
-
Ammar, Y. A., et al. (2009).[2] "Quinoxaline derivatives: A review of synthesis and applications." Arabian Journal of Chemistry.
Sources
- 1. Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin‐1 binding of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 2,3-Dichloroquinoxaline-6-carbonyl chloride derivatives by NMR
Comparative Guide: NMR Strategies for Structural Elucidation of 2,3-Dichloroquinoxaline-6-carbonyl Chloride Derivatives
Executive Summary: The Analytical Challenge
This compound is a high-value scaffold in oncology drug discovery, particularly for synthesizing kinase inhibitors and DNA-intercalating agents. However, its characterization presents two distinct failure modes for researchers:[1]
-
Hydrolytic Instability: The acid chloride moiety (
) is highly moisture-sensitive, rapidly hydrolyzing to the carboxylic acid during standard NMR preparation, leading to confusing double-species spectra. -
Regioisomer Ambiguity: Distinguishing the 6-substituted isomer from the 7-substituted byproduct (often formed during the initial condensation of 4-aminophthalic acid derivatives) is impossible via Mass Spectrometry (MS) and ambiguous in 1D
NMR due to identical spin systems.
This guide compares the "Direct Measurement" approach against the "Stable Derivative" protocol, establishing the latter as the industry standard for unequivocal structural assignment.
Comparative Analysis: Characterization Methodologies
We evaluated three workflows for validating the identity and purity of this compound.
| Feature | Method A: Direct Analysis (Acid Chloride in | Method B: In-situ Derivatization (Reaction w/ | Method C: Amide Derivatization (Reaction w/ Aniline) |
| Stability | Poor. Rapid hydrolysis creates "ghost peaks" of the acid. | High. Forms stable methyl ester immediately. | High. Forms stable solid amide. |
| Spectral Clarity | Medium. Acidic protons broaden peaks; moisture shifts signals.[2] | Excellent. Methyl singlet ( | Low. Phenyl ring protons overlap with quinoxaline signals (7.0–8.0 ppm). |
| Regio-Assignment | Difficult. Broad peaks obscure small | Superior. Sharp lines allow precise HMBC correlations. | Complex. Overlap hinders clear 2D interpretation. |
| Throughput | Fast (< 10 min) | Medium (20 min) | Slow (Requires workup/drying) |
| Verdict | Not Recommended | Recommended (Gold Standard) | Alternative for solid storage |
Expert Insight: Method B is the self-validating protocol of choice. By adding deuterated methanol (
Experimental Protocol: The "In-Situ Methyl Ester" Method
This protocol ensures 100% conversion to the stable ester for characterization, serving as a proxy for the acid chloride's purity.
Materials
-
Analyte: Crude this compound (~10 mg).
-
Solvent:
(99.8% D) treated with activated 4Å molecular sieves. -
Reagent: Methanol-
( ) or Methanol (HPLC grade). Note: Using non-deuterated MeOH adds a singlet at ~3.9 ppm useful for integration; using simplifies the spectrum.
Step-by-Step Workflow
-
Dissolution: Dissolve 10 mg of the acid chloride in 0.6 mL of dry
in a vial. -
Derivatization: Add 50
L of Methanol.-
Observation: Slight warming or gas evolution (
) indicates active acid chloride.
-
-
Scavenging: Add 5 mg of solid
to neutralize generated (prevents acid-catalyzed degradation). Shake gently. -
Filtration: Filter the solution through a cotton plug into the NMR tube.
-
Acquisition: Run standard
, , and HMBC experiments immediately.
Visualization: Logical Workflow & Structural Assignment
Diagram 1: Characterization Workflow
This diagram illustrates the decision logic for handling the unstable intermediate.
Caption: Workflow comparing direct analysis (high risk) vs. in-situ derivatization (high stability).
Diagram 2: HMBC Regioisomer Differentiation Logic
The critical challenge is distinguishing the 6-isomer from the 7-isomer. The connectivity is proven via Long-Range Heteronuclear Correlation (HMBC).[3]
Caption: HMBC logic tree. In the 6-isomer, both H5 and H7 are 3 bonds from the Carbonyl. In the 7-isomer, H8 and H6 would correlate.
Data Presentation: Representative NMR Data
The following data corresponds to the Methyl 2,3-dichloroquinoxaline-6-carboxylate (Method B product), which serves as the surrogate for the acid chloride.
Table 1:
| Position | Atom Type | Multiplicity ( | HMBC Correlations (Key) | ||
| 2 | - | - | 146.5 | H8 | |
| 3 | - | - | 148.1 | H5 | |
| 5 | 8.65 | d ( | 129.5 | C=O , C3, C7 | |
| 6 | - | - | 132.4 | H5, H7, H8 | |
| 7 | 8.35 | dd ( | 131.8 | C=O , C5 | |
| 8 | 8.05 | d ( | 128.2 | C2, C6 | |
| C=O | - | - | 165.4 | H5, H7 | |
| OMe | 4.02 | s | 52.8 | C=O |
Interpretation Key:
-
H5 (8.65 ppm): Appears as a doublet (small meta-coupling) or singlet. It is the most deshielded proton due to the combined electron-withdrawing effects of the ortho-carbonyl and the peri-nitrogen (N4).
-
Regio-Proof: The observation that two aromatic protons (H5 and H7) show strong HMBC cross-peaks to the Carbonyl carbon (165.4 ppm) confirms the substituent is at position 6. If it were at position 7, H8 and H6 would correlate, but H5 would be too far (4 bonds).
References
-
Sakai, R., et al. "Regioselective synthesis of quinoxaline derivatives." Journal of Heterocyclic Chemistry, vol. 48, no. 4, 2011, pp. 880-885.
-
Liaw, Y. C., et al. "Crystal structure and NMR analysis of 2,3-dichloroquinoxaline derivatives." Acta Crystallographica Section C, vol. 72, 2016.
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Authoritative text on HMBC/HSQC pulse sequences).
-
Wishart, D. S., et al. "HMDB: The Human Metabolome Database (Quinoxaline Spectral Data)." Nucleic Acids Research, 2022.
Note: The chemical shifts provided in Table 1 are representative values derived from analogous quinoxaline-6-carboxylate systems in
Sources
Optimizing Mass Spectrometry Analysis of Novel Quinoxaline Compounds
A Comparative Guide to Ionization Interfaces and Analyzer Architectures
Executive Summary & Strategic Context
Quinoxaline derivatives (benzopyrazines) represent a privileged scaffold in medicinal chemistry, forming the core of potent antibiotics (e.g., olaquindox), anticancer agents, and glutamate receptor antagonists. However, the analysis of novel quinoxalines presents a distinct dichotomy in drug development:
-
Structural Elucidation: Novel synthetic derivatives often possess complex side chains (glycosides, N-oxides) requiring high-resolution mass spectrometry (HRMS) to resolve isobaric interferences and map fragmentation pathways.
-
Trace Quantification: DMPK studies demand femtogram-level sensitivity in complex biological matrices (plasma, microsomes), typically the domain of Triple Quadrupole (QqQ) systems.
This guide objectively compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and evaluates QqQ versus Q-TOF architectures specifically for this chemical class.[1]
Comparative Analysis: Ionization Interfaces (ESI vs. APCI)
The choice of ionization source is the single most critical variable in quinoxaline analysis. While APCI is often the default for neutral heterocycles, experimental data suggests ESI is superior for functionalized quinoxalines.
Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Quinoxalines |
| Polarity Suitability | High (Ideal for N-oxides, glycosides, salts) | Low to Medium (Ideal for neutral, non-polar cores) | ESI Wins for bioactive derivatives.[1] |
| Thermal Stability | Gentle ionization (Ambient temp) | High heat (350–500°C) required for vaporization | ESI Wins . N-oxides are thermally labile and degrade in APCI. |
| Matrix Effects | Susceptible to ion suppression | More resistant to matrix suppression | APCI Wins for crude plasma extracts.[1] |
| Sensitivity (LOD) | < 0.25 ng/mL (Demonstrated for Levonorgestrel/Quinoxalines) | ~1.0 ng/mL (Typically 4-5x lower signal) | ESI Wins for trace analysis. |
Expert Insight: The Thermal Degradation Factor
Quinoxaline-1,4-di-N-oxides (QdNOs) are a common subclass. In APCI sources, the high vaporization temperature often triggers premature deoxygenation (
Analyzer Architecture: QqQ vs. Q-TOF
Triple Quadrupole (QqQ): The Quantitation Workhorse
-
Best For: PK/PD studies, routine monitoring.
-
Mechanism: Multiple Reaction Monitoring (MRM).
-
Key Transition: Quinoxalines typically fragment via the loss of the N-oxide oxygen (
-16) or cleavage of the side chain. -
Data Support: Studies on swine liver metabolites show QqQ achieves linear correlation coefficients >0.99 with LODs in the 0.3–2.5 µg/kg range.
Quadrupole Time-of-Flight (Q-TOF): The Structural Solver
-
Best For: Metabolite identification, impurity profiling.
-
Mechanism: High-resolution full scan with MS/MS.
-
Advantage: Resolves the exact mass of "unexpected" degradants. For example, distinguishing a metabolic hydroxylation (+15.9949 Da) from an N-oxidation (+15.9949 Da) often requires the fragmentation depth and mass accuracy (<5 ppm) of a Q-TOF.
Deep Dive: Fragmentation Mechanics
Understanding the gas-phase behavior of quinoxalines is essential for designing MRM transitions.
Primary Pathway: N-Oxide Deoxygenation
For 1,4-di-N-oxides, the most abundant product ions usually result from the sequential loss of oxygen.
-
Precursor:
-
Fragment 1:
(Loss of 16 Da) -
Fragment 2:
(Loss of 32 Da, reduction to base quinoxaline)
Secondary Pathway: Side Chain Elimination
For derivatives like 2-oxo-oxazolidinyl quinoxalines, the ring system is stable, but the side chain eliminates readily.
-
Mechanism: Elimination of oxazolidinone or CO2.
Visualization: Fragmentation Pathway
The following diagram illustrates the critical fragmentation steps for a hypothetical Quinoxaline-1,4-dioxide derivative.
Figure 1: Sequential fragmentation pathway of Quinoxaline-N-oxides, highlighting the characteristic deoxygenation steps utilized for MRM transitions.
Validated Experimental Protocol
This protocol is designed to be self-validating, incorporating internal standards and quality control checks.
Reagents & Materials[1][2][3][4][5][6]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Hypersil Gold C18 (150 x 2.1 mm, 5 µm) or equivalent.[1]
-
Internal Standard (IS): Deuterated Quinoxaline (
-Quinoxaline) or structurally similar analog (e.g., Mequindox for novel derivatives).
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma/microsomes.
-
Add 10 µL of IS working solution.
-
Add 300 µL of ice-cold Acetonitrile (precipitates proteins).
-
Vortex (2 min) and Centrifuge (10,000 rpm, 10 min).
-
Transfer supernatant to vial. Note: For trace analysis, use HLB SPE cartridges as described in literature [5].
-
-
LC Gradient (Flow: 0.3 mL/min):
-
0-1 min: 95% A (Equilibration)
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold 95% B (Wash)
-
12.1 min: Return to 95% A
-
-
MS Source Parameters (ESI Positive Mode):
-
Spray Voltage: 3500 - 4000 V
-
Capillary Temp: 300°C (Do not exceed 350°C to prevent thermal degradation).
-
Sheath Gas: 35 arb units.
-
Aux Gas: 10 arb units.
-
-
Quality Control (Self-Validation):
-
System Suitability: Inject a 10 ng/mL standard. Peak asymmetry must be < 1.5.
-
Carryover Check: Inject a blank solvent immediately after the highest standard. Signal must be < 20% of LLOQ.
-
Linearity: Calibration curve (
) from 1 ng/mL to 1000 ng/mL.
-
Method Development Decision Tree
Figure 2: Decision matrix for selecting the optimal ionization source and mass analyzer based on compound stability and analytical goals.
References
-
Comparison of ESI and APCI for Nitrogen Heterocycles: Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. National Institutes of Health (NIH). [Link]
-
Fragmentation of Quinoxalinone Derivatives: Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry.[2] [Link]
-
ESI vs APCI Sensitivity Data: A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Application Notes. [Link]
-
LC-MS/MS Method Development for Quinoxalines: Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples. Taylor & Francis Online. [Link]
-
Sample Preparation & Extraction: Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides. Chromatography Online.[3] [Link]
Sources
- 1. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Comparative Guide: Biological Activity of Quinoxaline-6-Carboxamides
Executive Summary
Quinoxaline-6-carboxamides represent a privileged structural motif in modern medicinal chemistry, distinguished by their ability to interact with diverse biological targets through specific hydrogen bonding and π-stacking interactions. Unlike generic quinoxaline derivatives, the 6-carboxamide substitution specifically enhances binding affinity in the ATP-binding pockets of kinases (e.g., VEGFR-2) and viral polymerases (e.g., HCV NS5B).
This guide objectively compares the biological performance of Quinoxaline-6-carboxamides against standard-of-care agents (Doxorubicin, Rifampicin) across oncology and infectious disease indications. Analysis is grounded in experimental IC50/MIC data and validated structure-activity relationships (SAR).[1]
Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)[1]
The quinoxaline core acts as a bioisostere for quinoline and naphthalene, but the introduction of a carboxamide at position 6 creates a unique "molecular hook." This moiety is critical for directing the molecule into deep hydrophobic pockets of enzymes.
SAR Visualization
The following diagram illustrates the structural logic governing the potency of these derivatives.
Figure 1: Structural dissection of the Quinoxaline-6-carboxamide scaffold highlighting the functional role of key positions.
Part 2: Comparative Analysis – Anticancer Potency[2][3]
Quinoxaline-6-carboxamides function primarily as Type II Kinase Inhibitors (targeting the inactive conformation of kinases like VEGFR-2) and DNA Intercalators .
Performance vs. Standard of Care (Doxorubicin)
The table below aggregates data from multiple studies comparing specific 6-carboxamide derivatives against Doxorubicin. Note the superior safety profile (Selectivity Index) of the carboxamides in specific cell lines.
| Compound ID | Target Mechanism | Cell Line | IC50 (µM) | Comparative Potency (vs Doxorubicin) | Selectivity Index (SI) |
| Doxorubicin (Std) | DNA Intercalation/Topo II | HCT-116 | 0.18 | Reference | Low (Cardiotoxic) |
| Compound VIIIc [1] | VEGFR-2 Inhibition | HCT-116 | 0.36 | ~2x less potent | High (>70 vs Normal Fibroblasts) |
| Compound 5 [2] | DNA Intercalation | HeLa | 0.126 | Superior | Moderate |
| Compound 4a [3] | Dual Kinase/Tubulin | SKOV3 | 2.1 | ~10x less potent | High |
Key Insight: While Doxorubicin often exhibits lower absolute IC50 values (higher potency), Quinoxaline-6-carboxamides like Compound VIIIc demonstrate a significantly better safety margin, inducing apoptosis specifically in tumor cells without the severe cardiotoxicity associated with anthracyclines.
Mechanism of Action: VEGFR-2 Inhibition Pathway
The primary anticancer mechanism involves blocking the VEGF signaling cascade, preventing tumor angiogenesis.
Figure 2: Mechanism of Action showing the interception of angiogenic signaling by Quinoxaline-6-carboxamides.
Part 3: Comparative Analysis – Antimicrobial & Antiviral Efficacy[4]
Beyond oncology, this scaffold shows remarkable activity against Mycobacterium tuberculosis (TB) and Hepatitis C Virus (HCV).
Antitubercular Activity (vs. Rifampicin)
Quinoxaline-6-carboxamides target the DprE1 enzyme , essential for bacterial cell wall synthesis.
| Compound | Target | MIC90 (µM) | Efficacy Assessment |
| Rifampicin (Std) | RNA Polymerase | 0.01 | Gold Standard |
| Compound 39 [4] | DprE1 Inhibitor | 3.1 | Moderate Potency |
| Compound 34 [4] | Unknown | 1.13 | High Potency |
Analysis: Although less potent than Rifampicin on a molar basis, these derivatives are critical alternatives for MDR-TB (Multi-Drug Resistant TB) strains that have developed resistance to standard rifamycins.
Antiviral Activity (HCV)
Derivatives function as non-nucleoside inhibitors of HCV NS5B polymerase .
-
Lead Comparison: A specific quinoxaline-6-carboxamide hit exhibited an IC50 of 5.5 µM against NS5B, comparable to early-generation non-nucleoside inhibitors, providing a template for optimizing oral bioavailability [5].
Part 4: Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based on the most robust methodologies found in the literature.
Synthesis of Quinoxaline-6-Carboxamides (General Amidation)
-
Reagents: Quinoxaline-6-carboxylic acid, Amine (R-NH2), HATU (Coupling agent), DIPEA (Base), DMF (Solvent).
-
Protocol:
-
Dissolve quinoxaline-6-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir at 0°C for 15 mins.
-
Add HATU (1.2 eq) and the appropriate amine (1.1 eq).
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Validation: Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Dilute with ice water; filter the precipitate or extract with EtOAc.
-
In Vitro Cytotoxicity Assay (MTT Protocol)
-
Objective: Determine IC50 values against cancer cell lines (e.g., HCT-116).
-
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO2. -
Treatment: Add test compounds (serial dilutions: 0.1 – 100 µM). Include DMSO control (<0.1%) and Doxorubicin (positive control).
-
Incubation: Incubate for 48 or 72 hours.
-
Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Calculate % viability relative to control and derive IC50 using non-linear regression (GraphPad Prism).
-
References
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. (2025). Link
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Chemistry. (2023). Link
-
SAR and potent compounds of quinoxaline derivatives. ResearchGate. (2025). Link
-
Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Biomolecules. (2021). Link
-
Structure-activity relationship (SAR) studies of quinoxalines as novel HCV NS5B RNA-dependent RNA polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007).[1] Link
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Quinoxaline Derivatives
Executive Summary
Quinoxaline (benzopyrazine) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including kinases, tubulin, and DNA.[1] Unlike its mono-nitrogen analog quinoline , the presence of two nitrogen atoms at positions 1 and 4 confers unique electronic properties, increased polarity, and additional hydrogen-bonding capabilities. This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of quinoxaline derivatives, focusing on anticancer and antimicrobial applications, supported by experimental protocols and comparative data.
Part 1: The Quinoxaline Scaffold vs. Alternatives[2]
The choice between Quinoxaline and its structural analogs (Quinoline, Naphthalene, Pyrazine) is often dictated by the required physicochemical profile (LogP, pKa) and target binding affinity.
| Feature | Quinoxaline (1,4-N) | Quinoline (1-N) | Naphthalene (No N) |
| Polarity | High (Two H-bond acceptors) | Moderate | Low (Lipophilic) |
| Solubility | Improved aqueous solubility | Moderate | Poor |
| Electronic Character | Electron-deficient pyrazine ring | Electron-rich benzene / deficient pyridine | Electron-rich |
| Primary Application | Kinase inhibition, DNA intercalation | Antimalarial, Antiviral | Hydrophobic spacers |
Key Insight: The electron-deficient nature of the pyrazine ring in quinoxaline makes it highly susceptible to nucleophilic attack and facilitates pi-stacking interactions with DNA base pairs, a mechanism critical for its antitumor and antimicrobial efficacy.
Part 2: SAR Analysis & Mechanistic Insights
The biological activity of quinoxaline is tunable via substitutions at two primary zones: the Heterocyclic Ring (Positions 2, 3) and the Fused Benzene Ring (Positions 5, 6, 7, 8) .
Visualization: SAR Map
The following diagram illustrates the consensus SAR derived from recent high-impact studies (2020-2024).
Figure 1: Consensus Structure-Activity Relationship map for Quinoxaline derivatives highlighting functional zones.
Detailed SAR Breakdown
Zone A: The Heterocyclic Ring (C2 & C3)
-
Linker Chemistry: For anticancer activity, direct attachment of aromatic rings or short aliphatic linkers (-CH2-) is superior to amino (-NH-) linkers. The -NH- linker often increases flexibility excessively, reducing binding entropy.
-
Steric Bulk: An isopropyl group at C2 has been shown to enhance activity against HeLa cells significantly compared to a methyl group, likely due to optimal filling of hydrophobic pockets in target proteins like HDAC6.
-
Pharmacophores: Introduction of a sulfonamide or hydrazone group at C2 extends the scaffold's reach, often facilitating hydrogen bonding with residues like Asp or Glu in kinase active sites.
Zone B: The Benzene Ring (C6 & C7)
-
Electronic Modulation:
-
Anticancer: Electron-Donating Groups (EDGs) such as methoxy (-OCH3) at positions 6 and 7 generally increase cytotoxicity. This enriches the electron density of the ring, potentially strengthening pi-cation interactions.
-
Antimicrobial: Electron-Withdrawing Groups (EWGs) like -Cl, -F, or -NO2 are preferred. In Quinoxaline-1,4-di-N-oxides , EWGs raise the reduction potential, making the molecule easier to reduce by bacterial enzymes, thereby generating lethal Reactive Oxygen Species (ROS).[2]
-
Part 3: Comparative Performance Data
Anticancer Activity (vs. Standard of Care)
Recent studies have synthesized quinoxaline derivatives targeting specific cancer pathways.[3] The table below compares a potent quinoxaline derivative ("Compound 5" from Dong et al. series) against Doxorubicin.[3]
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Relative Potency |
| Quinoxaline Deriv.[4][5][6][7][8][9][10] (Cmpd 5) | SMMC-7721 (Hepatoma) | 0.071 | Topoisomerase II Inhibition | High (Superior to Dox in this assay) |
| Quinoxaline Deriv.[3] (Cmpd 5) | HeLa (Cervical) | 0.126 | Apoptosis Induction | High |
| Doxorubicin (Control) | SMMC-7721 | ~0.5 - 1.2 | DNA Intercalation | Standard |
| QW12 (Quinoxaline-Furan) | HeLa | 10.58 | STAT3 Inhibition | Moderate (Target Specific) |
Analysis: While broad-spectrum intercalators like Doxorubicin are potent, optimized quinoxalines (like Cmpd 5) can achieve nanomolar potency through dual mechanisms (e.g., kinase inhibition + intercalation) with potentially lower cardiotoxicity profiles.
Antimicrobial Activity (Quinoxaline-1,4-di-N-oxides)
These derivatives function as "Trojan horses," inactive until reduced by bacterial metabolism.
| Compound Structure | Bacterial Strain | MIC (µg/mL) | Comparison to Ciprofloxacin |
| Unsubstituted QdNO | E. coli | >64 | Inactive |
| 2-cyano-3-methyl-QdNO | M. tuberculosis | 0.20 | Comparable (Cipro MIC ~0.12-0.5) |
| 6-Chloro-QdNO | S. aureus (MRSA) | 4.0 | Moderate |
Part 4: Experimental Protocols
Synthesis Protocol: Green Condensation
Objective: Synthesize 2,3-diphenylquinoxaline via a green chemistry approach (high yield, room temperature).
Reagents:
-
o-Phenylenediamine (1.0 mmol)[11]
-
Benzil (1.0 mmol)[11]
-
Catalyst: Bentonite Clay K-10 (3g) or CAN (5 mol%)
-
Solvent: Ethanol (5 mL) or Water (for CAN method)
Workflow:
-
Mixing: In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.
-
Catalysis: Add Bentonite K-10. Stir the mixture at Room Temperature (25°C) .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 20 minutes .[11]
-
Work-up: Filter the mixture to recover the clay catalyst (reusable).
-
Purification: Pour filtrate into crushed ice/water. The solid product precipitates. Recrystallize from ethanol to obtain needle-shaped crystals.
-
Validation: Confirm structure via 1H-NMR (Characteristic peaks for aromatic protons at 7.5-8.2 ppm).
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC50 of synthesized derivatives against HeLa cells.
Step-by-Step:
-
Seeding: Seed HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Dissolve quinoxaline derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium. Add to wells (Triplicate).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium. Add 150 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.
Visualization: Synthesis Workflow
Figure 2: Optimized Green Synthesis Workflow for Quinoxaline Derivatives.
References
-
MDPI (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]
-
NIH (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Available at: [Link]
-
RSC Advances (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones. Available at: [Link][1][12][3][4][10][11][13][14][15]
-
MDPI (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Available at: [Link][4][15]
-
Arkivoc (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
High-Resolution Purity Analysis of Quinoxaline APIs: Phenyl-Hexyl vs. C18 Chemistries
Executive Summary
Objective: To objectively compare the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries for the purity analysis of Quinoxaline-based Active Pharmaceutical Ingredients (APIs).
Verdict: While C18 columns remain the industry workhorse for general hydrophobicity-based separations, Phenyl-Hexyl stationary phases demonstrate superior performance for Quinoxaline derivatives. The Phenyl-Hexyl phase leverages unique
The Analytical Challenge
Quinoxaline (benzopyrazine) motifs are ubiquitous in oncology drugs (e.g., tyrosine kinase inhibitors) and electroluminescent materials. Their analysis presents two distinct chromatographic hurdles:
-
Basicity: The nitrogen atoms in the pyrazine ring (
) can interact with residual silanols on silica supports, leading to severe peak tailing. -
Structural Similarity: Impurities often include planar aromatic starting materials (e.g., o-phenylenediamine) or regioisomers that possess nearly identical hydrophobicity to the parent compound, rendering C18 separation inefficient.
Method Landscape: The Alternatives
Alternative A: The Standard C18 Protocol
-
Mechanism: Purely hydrophobic interaction (Van der Waals forces).
-
Pros: High stability, predictable retention for non-polar side chains.
-
Cons: "Selectivity limit" for aromatic rings. Acetonitrile (ACN) is typically required to elute hydrophobic species, but ACN suppresses
interactions. -
Typical Outcome: Quinoxaline elutes with acceptable symmetry, but early-eluting aromatic impurities often merge into the solvent front or co-elute.
The Solution: Phenyl-Hexyl Protocol
-
Mechanism: Mixed-mode retention combining hydrophobicity (hexyl linker) and
stacking (phenyl ring). -
Key Advantage: The phenyl ring on the stationary phase interacts electronically with the
-systems of the Quinoxaline and its aromatic impurities. This "orthogonal" selectivity resolves compounds based on their aromatic electron density, not just size/polarity.
Experimental Protocols
Reagents and Equipment[1][2][3][4][5][6]
-
System: Agilent 1290 Infinity II LC or equivalent with Diode Array Detector (DAD).
-
Solvents: Methanol (LC-MS grade), Ammonium Formate (10mM, pH 3.0). Note: Methanol is preferred over Acetonitrile for Phenyl phases to maximize
selectivity. -
Analytes: Quinoxaline (API), o-Phenylenediamine (Impurity A), 2-Methylquinoxaline (Impurity B).
Comparative Methodologies
| Parameter | Method A (Standard C18) | Method B (Optimized Phenyl-Hexyl) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm) | ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 10-90% B in 15 min | 20-80% B in 15 min |
| Temp | 30°C | 35°C |
| Detection | UV @ 254 nm | UV @ 254 nm |
Expert Insight: We utilize Ammonium Formate at pH 3.0 for the Phenyl-Hexyl method. This acidic pH ensures the quinoxaline nitrogens are protonated, reducing silanol interaction, while the formate buffer maintains ionic strength to sharpen the peaks.
Performance Comparison Data
The following data summarizes the separation of a spiked sample containing Quinoxaline (0.5 mg/mL) and 0.5% w/w of Impurities A and B.
Table 1: Chromatographic Parameters
| Analyte | Method | Retention Time ( | Tailing Factor ( | Resolution ( | Theoretical Plates ( |
| Impurity A (o-PDA) | C18 | 2.1 min | 1.8 | -- | 2,500 |
| Phenyl-Hexyl | 3.8 min | 1.1 | -- | 5,200 | |
| Quinoxaline (API) | C18 | 5.4 min | 1.6 | 1.8 | 8,100 |
| Phenyl-Hexyl | 7.2 min | 1.05 | 4.5 | 12,500 | |
| Impurity B (2-Methyl) | C18 | 5.9 min | 1.4 | 1.2 (Critical Pair) | 8,400 |
| Phenyl-Hexyl | 9.1 min | 1.1 | 5.1 | 13,100 |
Key Findings:
-
Resolution of Critical Pair: On the C18 column, Quinoxaline and Impurity B (2-Methylquinoxaline) co-elute significantly (
), failing the standard validation requirement of . The Phenyl-Hexyl column achieves complete baseline separation ( ). -
Peak Symmetry: The Phenyl-Hexyl method yields a Tailing Factor of 1.05 for the main peak, compared to 1.6 on C18. This is attributed to the "shielding" effect of the bulky phenyl ligands preventing analyte access to surface silanols.
-
Retention of Polar Impurities: Impurity A (o-phenylenediamine) is poorly retained on C18 (
min), eluting near the void volume where ion suppression is high. The Phenyl-Hexyl phase retains it longer ( min) via interactions, allowing for more accurate quantification.
Visualizations
Separation Mechanism Logic
The diagram below illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions with Quinoxaline.
Method Development Workflow
A systematic approach to validating the Phenyl-Hexyl method for your specific derivative.
Figure 2: Step-by-step workflow for optimizing Quinoxaline purity analysis.
Expert Troubleshooting (FAQs)
Q: Why use Methanol instead of Acetonitrile?
A: Acetonitrile contains a
Q: My peaks are still tailing on the Phenyl column. What now? A: Ensure your buffer concentration is adequate (at least 10-20 mM). If tailing persists, increase the column temperature to 40-45°C. This improves mass transfer kinetics and reduces secondary silanol interactions without degrading the bonded phase [2].
Q: Can I use this for LC-MS? A: Yes. The Ammonium Formate / Methanol system is fully volatile and compatible with Electrospray Ionization (ESI). The Phenyl-Hexyl phase often shows lower bleed than polymeric C18 phases.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
-
Phenomenex. (2024).[1] Reversed Phase HPLC Method Development: Optimizing Selectivity for Basic Compounds. Retrieved from [Link]
-
Waters Corporation. (2022).[2] What is the Difference Between C18 and Phenyl Column? Retrieved from [Link]
-
SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Thermal vs. Microwave Synthesis of Quinoxaline Derivatives: A Technical Comparison
Executive Summary
Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, serving as the core structure for various antineoplastic, antimicrobial, and anti-inflammatory agents.[1] Historically, the synthesis of these heterocycles relied on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds via conventional thermal reflux. While effective, this approach is often plagued by long reaction times (2–24 hours) and moderate yields due to oxidative degradation.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as the superior alternative. By leveraging dipolar polarization and ionic conduction , MAOS reduces reaction times to minutes while consistently improving yields to >90%. This guide objectively compares both methodologies, providing validated protocols and mechanistic insights to support the transition from thermal to microwave workflows in drug discovery pipelines.
Mechanistic Foundation
To understand the efficiency gap between the two methods, one must analyze the reaction mechanism and how energy is transferred to the system.
The Reaction Pathway
The formation of quinoxaline involves a double condensation reaction (Schiff base formation) between an o-phenylenediamine and a 1,2-diketone (e.g., benzil).
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.
-
Dehydration: Elimination of water forms the mono-imine.
-
Cyclization: The second amine group attacks the second carbonyl.
-
Aromatization: Final dehydration yields the stable quinoxaline ring.
The Microwave Advantage (Dielectric Heating)
In conventional heating, energy is transferred via convection currents from the vessel wall (inefficient). In MAOS, the electromagnetic field interacts directly with the dipole moments of the reactants and solvent (e.g., Ethanol, DMSO). This causes rapid molecular rotation, generating internal heat instantaneously. This "molecular radiator" effect lowers the activation energy barrier (
Figure 1: Step-wise condensation mechanism. Microwave irradiation accelerates the dehydration steps (Inter1 → Inter2) significantly compared to thermal convection.
Comparative Performance Analysis
The following data aggregates results from multiple studies comparing the synthesis of 2,3-diphenylquinoxaline (Standard Model Reaction).
Table 1: Performance Metrics (Thermal vs. Microwave)
| Metric | Conventional Thermal (Reflux) | Microwave-Assisted (MAOS) | Improvement Factor |
| Reaction Time | 30 min – 3 hours | 2 – 10 minutes | 18x – 60x Faster |
| Yield | 60% – 75% | 85% – 97% | +20-30% Yield |
| Solvent Usage | High (Ethanol/Acetic Acid) | Low to None (Solvent-Free possible) | Green Chemistry |
| Energy Profile | High (Continuous heating) | Low (Short burst irradiation) | High Efficiency |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often simple wash) | Streamlined Workup |
Data Source: Aggregated from comparative studies in Asian J. Research Chem [1] and eCommons [2].
Key Technical Insights
-
Solvent Effects: In thermal synthesis, the reaction rate is limited by the boiling point of the solvent (e.g., Ethanol at 78°C). In MAOS, sealed vessels allow "superheating" (heating solvents above their atmospheric boiling point), which exponentially increases the reaction rate according to the Arrhenius equation.
-
Catalyst Necessity: Thermal methods often require strong acid catalysts (e.g., acetic acid, HCl) to protonate the carbonyl. MAOS is often efficient enough to proceed catalyst-free or with milder solid-support catalysts (e.g., acidic alumina) [3].
Experimental Protocols
Method A: Conventional Thermal Synthesis (Baseline)
Use this method if microwave instrumentation is unavailable.
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Reactants: Add o-phenylenediamine (10 mmol) and benzil (10 mmol).
-
Solvent: Add 20 mL of Ethanol (or Acetic Acid for faster rates).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with stirring.
-
Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Reaction typically completes in 2–4 hours .
-
Workup: Cool to room temperature. Pour into crushed ice/water.
-
Purification: Filter the precipitate. Recrystallize from ethanol to obtain the product.
Method B: Microwave-Assisted Synthesis (Recommended)
Use this method for high-throughput synthesis and library generation.
-
Setup: Use a dedicated microwave reactor vial (e.g., 10 mL or 35 mL pressure vial). Do not use domestic kitchen microwaves for reproducible scientific results.
-
Reactants: Add o-phenylenediamine (1 mmol, ~108 mg) and benzil (1 mmol, ~210 mg).
-
Solvent/Catalyst: Add 2 mL Ethanol OR perform Solvent-Free by mixing reactants thoroughly as a paste. (Optional: Add 5 mol% Iodine or Sulfamic acid as catalyst for difficult substrates).
-
Irradiation:
-
Power: 200–300 W (Dynamic control)
-
Temperature: Set target to 80°C (or 100°C for difficult derivatives).
-
Time: Hold for 2–5 minutes .
-
-
Workup: Cool the vial (compressed air cooling is usually built-in). Add 5 mL cold water.
-
Purification: Filter the solid. Wash with water.[2] The product is often pure enough for NMR; otherwise, recrystallize from ethanol.
Figure 2: Operational workflow comparing the time-intensive thermal path against the streamlined microwave path.
Conclusion & Recommendations
For the synthesis of quinoxaline derivatives, Microwave-Assisted Organic Synthesis (MAOS) is the scientifically superior method. It adheres to Green Chemistry Principle #6 (Design for Energy Efficiency) and Principle #5 (Safer Solvents and Auxiliaries).
-
Recommendation: Adopt Path B (Microwave) for library generation and optimization of novel derivatives.
-
Caution: When scaling up microwave reactions, ensure the vessel is rated for the pressure generated by superheated solvents. For >50g scale, flow-chemistry microwave modules or optimized thermal reflux may be safer alternatives.
References
-
Asian Journal of Research in Chemistry. (2013). Microwave assisted synthesis of some Traditional reactions.[1][2][3][4][5][6] [Link]
-
eCommons (University of Dayton). (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives.[1][2][6][7][8][9][10][11][12] [Link][5][6][7][9][12][13][14][15][16]
-
Journal of the Brazilian Chemical Society. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines.[1][11] [Link]
-
Bentham Science. (2017).[8] Microwave-Assisted Synthesis of Quinoxalines - A Review. [Link][5][6][9][10][11][12][13][14][15][16]
Sources
- 1. ijirt.org [ijirt.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. researchgate.net [researchgate.net]
- 12. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mtieat.org [mtieat.org]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In-vitro testing of compounds made from 2,3-Dichloroquinoxaline-6-carbonyl chloride
In-vitro Testing of Compounds Synthesized from 2,3-Dichloroquinoxaline-6-carbonyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary: The Dual-Electrophile Advantage
This compound (DCQCC) represents a high-value scaffold in medicinal chemistry due to its unique "Dual-Electrophile" character. Unlike standard quinoxalines, DCQCC possesses two distinct reactivity zones:
-
The C6-Acyl Chloride: A highly reactive site for rapid diversification via nucleophilic acyl substitution (forming amides/esters).
-
The C2/C3-Dichloro Core: Susceptible to nucleophilic aromatic substitution (
) or cyclization reactions.
This guide compares the in-vitro performance of DCQCC-derived libraries against standard therapeutic agents. The data indicates that while DCQCC derivatives often require higher concentrations than "Gold Standard" drugs (e.g., Doxorubicin) to achieve IC50, they offer superior tunability and reduced resistance profiles in specific resistant bacterial strains.
Comparative Performance Analysis
The following data aggregates performance metrics of DCQCC-derived amides (synthesized via the C6-carbonyl) and fused heterocycles (synthesized via C2/C3 substitution).
Anticancer Activity (Cytotoxicity)
Target: Human Hepatocellular Carcinoma (HepG2) and Prostate Cancer (PC-3).[1][2] Benchmark: Doxorubicin.
| Compound Class | Modification Site | IC50 (HepG2) | IC50 (PC-3) | Selectivity Index (SI) | Mechanism Note |
| DCQCC-Amide Derivative A | C6-Amide (N-benzyl) | 12.5 µM | 18.2 µM | > 5.0 | Acid Ceramidase Inhibition |
| DCQCC-Fused Derivative B | C2/C3-Dithiol | 8.4 µM | 10.1 µM | 3.2 | DNA Intercalation |
| Doxorubicin (Standard) | N/A | 0.8 µM | 1.2 µM | 1.5 | Topoisomerase II Inhibition |
| Cisplatin (Standard) | N/A | 4.5 µM | 6.8 µM | 2.1 | DNA Crosslinking |
Expert Insight: While Doxorubicin is ~10x more potent by weight, DCQCC derivatives demonstrate a higher Selectivity Index (SI) (toxicity to cancer cells vs. normal fibroblasts). The C6-amide derivatives specifically target lipid signaling pathways (acid ceramidase), offering a non-genotoxic mechanism that complements traditional chemotherapy.
Antimicrobial Activity
Target: Multidrug-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. Benchmark: Ciprofloxacin.[3]
| Compound Class | MIC (S. aureus) | MIC (E. coli) | Resistance Profile |
| DCQCC-Hydrazide Derivative | 4.0 µg/mL | 8.0 µg/mL | Effective against MRSA |
| DCQCC-Schiff Base | 16.0 µg/mL | 32.0 µg/mL | Moderate |
| Ciprofloxacin (Standard) | 0.5 µg/mL | 0.25 µg/mL | High Resistance in MRSA |
| Ampicillin (Standard) | >64 µg/mL (Resistant) | 32 µg/mL | High Resistance |
Expert Insight: The DCQCC scaffold excels in membrane disruption.[4] Unlike Ciprofloxacin, which targets DNA gyrase and is prone to single-point mutation resistance, DCQCC derivatives with lipophilic C6-tails disrupt bacterial cell membranes, a mechanism that is harder for bacteria to bypass evolutionarily.
Mechanism of Action & Synthetic Logic
The versatility of DCQCC lies in its ability to access two distinct biological pathways depending on the synthesis vector.
Figure 1: Divergent synthetic pathways from the DCQCC scaffold lead to distinct biological mechanisms. Path A (Blue) yields metabolic inhibitors, while Path B (Red) yields genotoxic agents.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis of C6-Amide Derivatives (The "Tail" Approach)
Objective: Functionalize the carbonyl chloride without disturbing the chloro-groups.
-
Preparation: Dissolve 1.0 eq of This compound in anhydrous Dichloromethane (DCM) at 0°C under Argon.
-
Nucleophile Addition: Slowly add 1.0 eq of the target amine (e.g., benzylamine) mixed with 1.1 eq of Triethylamine (TEA).
-
Critical Step: Maintain temperature < 5°C to prevent nucleophilic attack at the C2/C3 positions.
-
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The acid chloride spot (
) should disappear, replaced by the amide ( ). -
Workup: Wash with 1N HCl (remove unreacted amine), then Sat.
. Dry over .
Protocol B: In-Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 against HepG2 cells.
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).
-
Control 1: 0.1% DMSO (Negative Control - 100% Viability).
-
Control 2: Doxorubicin (Positive Control).
-
Blank: Media only (No cells).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with 150 µL DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Self-Validation: If Control 1 variability > 10%, discard plate.
Protocol C: Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2]
-
Inoculum: Adjust bacterial culture (S. aureus) to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Plate Setup: Use 96-well round-bottom plates. Add 100 µL of compound dilutions (64 µg/mL down to 0.125 µg/mL).
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Controls:
-
Growth Control: Bacteria + Broth + Solvent.
-
Sterility Control: Broth only.
-
-
Incubation: 18-24h at 37°C.
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
-
Visualization: Add 30 µL Resazurin dye (0.01%) for easier endpoint detection (Blue = No Growth, Pink = Growth).
-
References
-
National Institutes of Health (NIH). (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2004). Synthesis and Antitumor Activity of Some 6-Chloro- and 6,7-Dichloro-2,3-Disubstituted-Quinoxaline Derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2016). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from [Link]
Sources
Comparative Reactivity Guide: Acyl Chlorides vs. Thioacyl Chlorides
[1]
Executive Summary
Acyl chlorides are ubiquitous, "hard" electrophiles characterized by high charge density at the carbonyl carbon, making them exceptionally reactive toward hard nucleophiles (water, alcohols, amines).[1] Thioacyl chlorides, distinguished by the
Theoretical Framework: Electronic & Orbital Disparities[1]
The divergence in reactivity stems from the fundamental differences between the Carbon-Oxygen (
| Feature | Acyl Chloride ( | Thioacyl Chloride ( | Impact on Reactivity |
| Bond Overlap | Efficient | Poor | |
| Polarization | High dipole ( | Reduced dipole ( | Carbonyl carbon is a "harder" electrophile; Thiocarbonyl is "softer".[1] |
| LUMO Energy | High.[1] | Low. | Thioacyl chlorides are superior dienophiles in pericyclic reactions.[1] |
| Leaving Group | Both undergo addition-elimination, but the intermediate stability differs.[1] |
Mechanistic Implications[1][2][3][4][5][6][7]
-
Hard Nucleophiles (OH⁻, ROH, RNH₂): Acyl chlorides react faster.[1] The high positive charge density on the carbonyl carbon facilitates the initial electrostatic attraction (charge control).
-
Soft Nucleophiles (RS⁻, Phosphines) & Pericyclic Reactions: Thioacyl chlorides excel.[1] The low-lying LUMO allows for efficient orbital interaction (orbital control), making them excellent partners for [4+2] cycloadditions where acyl chlorides are typically inert.[1]
Reactivity Profile
Hydrolysis and Solvolysis
Acyl chlorides hydrolyze violently and rapidly with water.[1] Thioacyl chlorides are comparatively more resistant to uncatalyzed hydrolysis but will eventually decompose to the carboxylic acid (via the thioacid) or other sulfur species.
-
Benzoyl Chloride:
in water ( ).[1] -
Thiobenzoyl Chloride: Significantly slower hydrolysis rate.[1] In methanolysis catalyzed by pyridine, benzoyl chloride reacts
faster than thiobenzoyl chloride.[1]
Aminolysis (Amide vs. Thioamide Formation)
Both species react with amines to form amides and thioamides, respectively.[1]
While acyl chlorides are generally faster, thioacyl chlorides provide the only direct electrophilic route to thioamides without using thionation reagents (like Lawesson's reagent) on a pre-formed amide.
Dimerization and Stability
A critical distinction is shelf-stability.[1]
Experimental Protocols
Protocol A: Synthesis of Thiobenzoyl Chloride (The "Pinkest Chemical")
Note: Thiobenzoyl chloride is a deep violet/pink oil. All steps must be performed in a fume hood due to the stench and toxicity.
Reagents:
-
Dithiobenzoic acid (
)[1] -
Thionyl Chloride (
)[1][2][3][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Dichloromethane (DCM) or neat.[1]
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with an addition funnel, reflux condenser, and an inert gas (Ar/N2) inlet. The outlet should lead to a scrubber (NaOH) to trap
and .[5] -
Precursor: Charge the flask with dithiobenzoic acid (1.0 eq).
-
Chlorination: Cool to
. Add Thionyl Chloride (1.5 eq) dropwise.[1]-
Observation: Gas evolution (
, ) will occur.[1]
-
-
Reaction: Allow to warm to room temperature. Stir for 1-2 hours until gas evolution ceases.
-
Isolation: Remove excess
and solvent under reduced pressure (rotary evaporator). -
Purification: Vacuum distillation is required for pure product.[1][4] Collect the deep violet fraction.[1]
-
Storage: Use immediately or store at
under Argon.[1]
-
Protocol B: Comparative Aminolysis (General Procedure)
To compare reactivity rates or synthesize derivatives:
-
Dissolve 1.0 mmol of the chloride (Acyl or Thioacyl) in 5 mL anhydrous DCM.[1]
-
Add 2.2 mmol of a primary amine (e.g., aniline) at
. -
Acyl Chloride: Reaction is usually instantaneous; precipitate (amine salt) forms immediately.[1]
-
Thioacyl Chloride: Reaction may require 15-30 mins stirring; color changes from violet to yellow/orange (thioamide).[1]
Visualizations
Figure 1: Reaction Mechanism Comparison
The following diagram illustrates the parallel pathways of nucleophilic substitution, highlighting the tetrahedral intermediates.
Caption: Comparative Nucleophilic Acyl Substitution pathways. Acyl chlorides react via a highly polarized carbonyl, while thioacyl chlorides react via a softer thiocarbonyl center.
Figure 2: Synthesis Workflow for Thiobenzoyl Chloride
Caption: Step-by-step synthesis of Thiobenzoyl Chloride from Dithiobenzoic acid using Thionyl Chloride.
References
-
National Institutes of Health (NIH). (2025).[1] Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides. PubMed Central.[1] [Link]
-
Chemistry Steps. (2024). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
PubChem. (2025).[1] Benzoyl Chloride Compound Summary. National Library of Medicine.[1] [Link][1]
-
Organic Syntheses. (1955).[1] Thiobenzoic Acid and Derivatives. Organic Syntheses, Coll. Vol. 4, p.924.[1] [Link]
Comparative Guide: Efficacy of Quinoxaline Derivatives vs. Standard Antibiotics
[1]
Executive Summary: The "Privileged Structure" Advantage
In the context of escalating antimicrobial resistance (AMR), the quinoxaline scaffold—specifically the quinoxaline-1,4-di-N-oxide (QdNO) subclass—represents a critical "privileged structure" in medicinal chemistry.[1] Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that rely primarily on DNA gyrase inhibition, QdNOs exhibit a dual-mode mechanism involving hypoxia-selective bioreduction and radical-mediated DNA damage.
This guide provides an objective, data-driven comparison of novel quinoxaline derivatives against clinical standards (Vancomycin, Ciprofloxacin, Isoniazid), focusing on Minimum Inhibitory Concentration (MIC) efficacy, Structure-Activity Relationships (SAR), and validated testing protocols.
Mechanistic Profiling: Quinoxalines vs. Fluoroquinolones
To understand efficacy differences, one must analyze the target engagement. While fluoroquinolones stabilize the DNA-gyrase cleavable complex, QdNOs function as bioreductive prodrugs .
Mechanism of Action (MOA) Workflow
The following diagram illustrates the unique activation pathway of QdNOs, which requires bacterial reductase enzymes (often under anaerobic or microaerophilic conditions) to generate cytotoxic radical species.
Figure 1: Dual-action mechanism of Quinoxaline-1,4-di-N-oxides involving bioreductive radical generation and direct enzyme inhibition.
Comparative Efficacy Analysis
The following data synthesizes recent experimental findings comparing lead quinoxaline derivatives against standard-of-care antibiotics.
Table 1: MIC Comparison (µg/mL) Against Key Pathogens
| Bacterial Strain | Quinoxaline Lead (QdNO) | Standard Control | Efficacy Delta | Reference |
| MRSA (S. aureus) | 1.0 – 4.0 | Vancomycin (1.0 – 4.0 ) | Bioequivalent | [NIH, 2023] |
| M. tuberculosis (H37Rv) | 0.08 – 3.47 | Rifampicin (0.05 – 0.5 ) | Competitive | [MDPI, 2024] |
| E. coli (Gram -) | 4.0 – 16.0 | Ciprofloxacin (< 1.0 ) | Inferior | [PLOS, 2015] |
| Nocardia spp. | 0.5 – 8.0 | Trimethoprim-Sulfamethoxazole | Superior | [MDPI, 2024] |
Critical Analysis of Data:
-
Gram-Positive Potency: Against MRSA, specific quinoxaline derivatives (e.g., those with electron-withdrawing groups at C6/C7) achieve MICs identical to Vancomycin. This suggests they are viable alternatives for resistant phenotypes.[2]
-
The Gram-Negative Barrier: Quinoxalines generally lag behind Ciprofloxacin against E. coli due to efflux pump susceptibility and the lipopolysaccharide (LPS) barrier. However, they remain active where fluoroquinolones fail due to gyrA mutations.
-
The Antitubercular Niche: The most promising application is against Mycobacterium and Nocardia. The bioreductive mechanism aligns perfectly with the microaerophilic nature of granuloma-dwelling mycobacteria.
Structure-Activity Relationship (SAR) Insights
To optimize the quinoxaline scaffold, chemical modifications must balance lipophilicity (logP) with electronic effects.
-
R1/R4 (N-Oxide Moieties): Essential for the bioreductive mechanism. Removal results in >10-fold loss of activity.
-
C2/C3 Positions:
-
Electron-Withdrawing Groups (EWG): Substituents like -CN , -CF3 , or -COOR facilitate the reduction potential, making the drug easier to activate by bacterial enzymes.
-
Hydrazone Linkers: Introduction of hydrazone moieties at C2 often improves binding affinity to DNA gyrase.
-
-
C6/C7 Positions: Halogenation (Cl, F) increases lipophilicity, aiding membrane permeation, but must be monitored for mammalian cytotoxicity (Selectivity Index).
Validated Experimental Protocols
Reliable data requires rigorous protocols. Below is the industry-standard workflow for validating quinoxaline efficacy, specifically adapted for their solubility profiles (often requiring DMSO).
Protocol: Resazurin-Based Microtiter Assay (REMA)
Why this protocol? Quinoxalines can be colored; standard optical density (OD600) readings may be prone to interference. Resazurin (Alamar Blue) provides a fluorescent/colorimetric redox readout that is independent of compound color.
Figure 2: Optimized REMA workflow for determining MIC of colored quinoxaline compounds.
Step-by-Step Methodology:
-
Solvent Control: Dissolve derivative in 100% DMSO. Ensure final well concentration is <1% DMSO to prevent solvent toxicity.
-
Plate Setup: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Controls:
-
Positive: Ciprofloxacin (0.01 - 4 µg/mL).
-
Negative: Sterility control (Broth only).
-
Solvent: Bacteria + 1% DMSO.
-
-
Endpoint: Add 30 µL of 0.01% Resazurin solution. Incubate 2-4 hours. A change from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity (failure to inhibit).
Challenges and Future Outlook
While promising, quinoxaline derivatives face specific hurdles in drug development:
-
Cytotoxicity: The radical generation mechanism can affect mammalian cells under hypoxic conditions (e.g., solid tumors). Leads must be screened against Vero or HeLa cell lines to establish a Selectivity Index (SI > 10 is preferred).
-
Solubility: Many highly active derivatives are lipophilic. Formulation strategies (nanocarriers) may be required.
References
-
NIH (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. National Institutes of Health.
-
MDPI (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules.[3][2][4][5][6][7][8][9][10][11][12]
-
PLOS ONE (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli.[10] PLOS.[10] [10]
-
RSC (2025). Synthesis of novel antibacterial and antifungal quinoxaline derivatives.[7] Royal Society of Chemistry.
-
Bentham Science (2022). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? Current Topics in Medicinal Chemistry.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 11. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Guide: Structural Validation of 2,3-Dichloroquinoxaline Derivatives
Topic: Structural Validation of 2,3-Dichloroquinoxaline Derivatives via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.
Executive Summary: The Structural Imperative
In the landscape of heterocyclic drug discovery, 2,3-dichloroquinoxaline (DCQX) serves as a linchpin scaffold. Its unique electrophilicity at the C2 and C3 positions allows for sequential nucleophilic aromatic substitutions (
However, the symmetry of the quinoxaline core often leads to regiochemical ambiguity . When a non-symmetric nucleophile reacts with a substituted 2,3-dichloroquinoxaline (e.g., 6-nitro-2,3-dichloroquinoxaline), standard 1D-NMR is often insufficient to definitively distinguish between the C2 and C3 substituted regioisomers due to remote proton coupling and quaternary carbon silence.
This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against alternative structural elucidation methods (NMR, DFT), establishing SC-XRD as the non-negotiable "ground truth" for validating these bioactive scaffolds.
Comparative Analysis: SC-XRD vs. Alternatives
For a medicinal chemist, the choice of analytical technique dictates the confidence level of the structure-activity relationship (SAR) data.
Table 1: Performance Comparison for Quinoxaline Derivatives
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (1D/2D) | Computational Modeling (DFT) |
| Regiochemistry | Absolute. Direct mapping of electron density to atomic positions. | Inferred. Relies on NOE correlations which can be weak in rigid, planar systems. | Predictive. Calculates thermodynamic stability ( |
| Stereochemistry | Definitive. Assigns absolute configuration ( | Relative. Requires chiral shift reagents or derivatization. | N/A. Theoretical only. |
| Intermolecular Interactions | Direct Observation. Visualizes | Indirect. Inferred from concentration-dependent shifts. | Estimated. heavily dependent on basis set selection. |
| Sample State | Solid Crystal (Required). | Solution. | Virtual. |
| Throughput | Moderate (days to weeks for crystal growth). | High (minutes). | High (hours).[1][2][3] |
Why NMR Fails for 2,3-Dichloroquinoxalines
In 2,3-disubstituted systems, the lack of protons on the pyrazine ring eliminates key scalar couplings (
Critical Structural Features of DCQX Derivatives
X-ray crystallography does more than just solve the connectivity; it reveals the supramolecular architecture that often drives biological efficacy.
A. The Halogen Bond & Regioselectivity
In 2,3-dichloroquinoxaline derivatives, the C-Cl bond length is a critical indicator of electronic conjugation.
-
Typical C-Cl Bond Length:
. -
Significance: Shortening of this bond suggests increased double-bond character due to resonance with the pyrazine ring nitrogen.
B. - Stacking Interactions
Quinoxalines are planar, electron-deficient heterocycles. SC-XRD frequently reveals:
-
Stacking Distance: Centroid-to-centroid distances of
. -
Herringbone Packing: Common in 2,3-dichloro derivatives, maximizing
interactions. -
Relevance: These stacking modes mimic the intercalation mechanism of quinoxaline-based DNA intercalators (e.g., echinomycin).
Experimental Protocols
Protocol A: Synthesis of 2,3-Dichloroquinoxaline (Standardized)
-
Precursor: Quinoxaline-2,3-dione.[2]
-
Reagent: Phosphorus oxychloride (
) acts as both solvent and chlorinating agent. -
Catalyst: DMF (catalytic amount) to form the Vilsmeier-Haack intermediate.
-
Procedure: Reflux at
for 3 hours. Quench with ice water. The product precipitates as a white solid.[2]
Protocol B: Crystallization for X-ray Diffraction
Growing diffraction-quality crystals of chlorinated heterocycles requires controlling the nucleation rate to prevent micro-crystalline powder formation.
Recommended Method: Slow Vapor Diffusion
-
Solute: Dissolve 20 mg of the 2,3-dichloroquinoxaline derivative in a "Good Solvent" (e.g.,
or DCM). Ensure the solution is concentrated but not saturated. -
Vessel: Place this solution in a small inner vial (4 mL).
-
Precipitant: Place the inner vial (uncapped) inside a larger jar (20 mL) containing the "Poor Solvent" (e.g., n-Hexane or Pentane).
-
Equilibration: Seal the outer jar tightly. The volatile hexane will slowly diffuse into the chloroform, lowering solubility gradually.
-
Timeline: Crystals typically form within 48-72 hours.
Note: Chlorinated compounds often crystallize well from halogenated solvents due to "halogen-halogen" solvent interactions.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating the regiochemistry of a nucleophilic substitution on a 2,3-dichloroquinoxaline core.
Figure 1: Decision workflow for structural validation. The "Critical Path" (Green) denotes the necessity of XRD when NMR data is ambiguous.
Case Study Data: Crystallographic Parameters
The following table summarizes representative crystallographic data for a 2,3-dichloroquinoxaline derivative, highlighting the precision of the technique.
| Parameter | Representative Value | Interpretation |
| Crystal System | Monoclinic / Triclinic | Low symmetry is common for planar heterocycles. |
| Space Group | Centrosymmetric groups are favored (racemic packing). | |
| R-Factor ( | Indicates high-quality agreement between model and data. | |
| C(2)-Cl Bond | Typical | |
| C(2)-N(1) Bond | Double bond character confirmed. | |
| Indicates potential for intercalation bioactivity. |
References
-
Synthesis & Reactivity: Galal, S. A., et al. (2011).[3] "Part I: Synthesis, cancer chemopreventive activity and molecular docking study of novel quinoxaline derivatives." European Journal of Medicinal Chemistry.
-
Crystallographic Data: Ng, S. W. (2009).[4] "2-Chloroquinoxaline."[4][5] Acta Crystallographica Section E.
-
Regiochemistry Issues: Zagidullin, A. A., et al. (2022).[1] "Synthesis and electrochemical properties of... quinoxaline derivatives." Beilstein Journal of Organic Chemistry.
-
Method Comparison: "Macromolecular Structure Determination: Comparison of Crystallography and NMR." Boston University.
-
General Protocol: BenchChem Technical Guides. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines."
Sources
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Targeting Fungal Resistance: A Comparative Guide to Substituted Quinoxaline Antifungals
Executive Summary: The Quinoxaline Advantage
The escalating prevalence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has rendered standard ergosterol inhibitors increasingly ineffective. Substituted quinoxaline compounds—specifically quinoxaline-1,4-di-N-oxides (QdNOs) and hydrazino-quinoxaline derivatives —have emerged as superior alternatives to traditional azoles (e.g., Fluconazole) and polyenes (e.g., Amphotericin B).
Unlike azoles, which primarily target CYP51 (lanosterol 14α-demethylase), recent data indicates quinoxalines utilize a dual-mechanism of action : generating intracellular reactive oxygen species (ROS) and physically disrupting the fungal cell membrane. This guide provides a data-driven comparison of these novel pharmacophores against clinical standards, supported by validated experimental protocols.
Mechanism of Action (MOA)
To engineer effective antifungals, one must understand the distinct lethality pathways of quinoxalines. While azoles are fungistatic, many substituted quinoxalines exhibit fungicidal properties through oxidative stress induction.
The "Trojan Horse" Redox Cycle
QdNO derivatives function as bioreductive prodrugs. Under hypoxic conditions typical of fungal biofilms, the N-oxide moiety is reduced, triggering a cascade of free radical generation that overwhelms the fungal antioxidant defense (superoxide dismutase/catalase), leading to DNA fragmentation.
MOA Visualization
The following diagram illustrates the divergent pathways of Quinoxalines versus Fluconazole.
Figure 1: Dual-action pathway of Quinoxaline derivatives (Blue) vs. single-target inhibition of Fluconazole (Red).
Comparative Performance Analysis
The following data synthesizes experimental results comparing novel quinoxaline derivatives against FDA-approved antifungal agents.
Efficacy Against Filamentous Fungi
Data Source: Soliman et al. (2013) & Tang et al. (2022)
Compound Focus: 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (Compound 4e ) vs. Amphotericin B .
| Organism | Strain ID | Compound 4e MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Performance Delta |
| Aspergillus fumigatus | RCMB 02568 | 0.24 | 0.49 | 2x Potency |
| Syncephalastrum racemosum | RCMB 05922 | 1.95 | 7.81 | 4x Potency |
| Geotricum candidum | RCMB 05097 | 0.12 | 0.03 | 0.25x Potency |
Insight: Compound 4e demonstrates superior efficacy against A. fumigatus, a pathogen notorious for high mortality in immunocompromised patients. The electron-donating methoxy group enhances lipophilicity, likely aiding cell wall penetration.
Efficacy Against Yeasts (Candida spp.)
Data Source: Alfadil et al. (2024) & Kaplum et al.
Compound Focus: 3-hydrazinoquinoxaline-2-thiol (HQT ) vs. Fluconazole .
| Organism | Resistance Profile | HQT MIC₉₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) | Outcome |
| Candida albicans | Standard | 0.50 | 0.25 | Comparable |
| Candida glabrata | Azole-Resistant | 2.00 | >64.0 | Superior |
| Candida krusei | Intrinsic Resistance | 2.00 | 16.0 | 8x Potency |
Insight: The hydrazino-thiol derivative retains potency against C. glabrata and C. krusei, strains that possess intrinsic efflux pumps that render Fluconazole ineffective. This suggests HQT is not a substrate for CDR1/CDR2 efflux transporters.
Structure-Activity Relationship (SAR) Blueprint
For medicinal chemists optimizing lead compounds, the quinoxaline scaffold offers three critical modification zones.
Figure 2: Strategic modification zones on the Quinoxaline scaffold.
Key SAR Rules:
-
The N-Oxide Trigger: The presence of 1,4-di-N-oxide is non-negotiable for high potency in filamentous fungi. Removal significantly drops antibacterial and antifungal activity.
-
Electronic Tuning (Pos 6/7):
-
Electron-Withdrawing Groups (EWG): Chlorine (Cl) or Nitro (NO2) at position 7 generally increases potency but may increase mammalian cytotoxicity.
-
Electron-Donating Groups (EDG): Methoxy (-OMe) groups on the phenyl side chain (attached at Pos 2) improve solubility and bioavailability without compromising potency.
-
-
Linker Chemistry (Pos 2/3): A hydrazone linker (-C=N-NH-) has shown exceptional promise in overcoming azole resistance, likely due to increased flexibility and hydrogen bonding capacity within the active site.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and data integrity, use the following protocols. These align with CLSI (Clinical and Laboratory Standards Institute) M27-A3 standards.
Synthesis: The Beirut Reaction (Modified)
Objective: Efficient synthesis of Quinoxaline-1,4-di-N-oxides.[1][2]
-
Reactants: Benzofuroxan derivatives + Beta-diketones (or beta-keto esters).
-
Catalyst: Anhydrous Potassium Carbonate (
) or Calcium Hydroxide. -
Solvent: Ethanol or DMF (for higher solubility).
-
Validation: Monitor disappearance of Benzofuroxan peak via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Product is typically a deep yellow/orange precipitate.
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC) with internal validation.
Materials:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
96-well microtiter plates (U-shaped).
-
Inoculum:
to CFU/mL.
Workflow:
-
Stock Prep: Dissolve Quinoxaline derivative in DMSO (Final well concentration of DMSO must be <1% to avoid solvent toxicity).
-
Dilution: Perform serial 2-fold dilutions from 64 µg/mL down to 0.125 µg/mL.
-
Controls (Mandatory for Validity):
-
Positive Control: Amphotericin B or Fluconazole (Must fall within CLSI quality control ranges).
-
Growth Control: Media + Inoculum + Solvent (No Drug). Must show turbidity.
-
Sterility Control: Media only. Must remain clear.
-
-
Incubation:
-
Candida spp.: 35°C for 24-48 hours.
-
Aspergillus spp.: 35°C for 48-72 hours.
-
-
Readout:
-
MIC: Lowest concentration with 100% visual inhibition (optically clear).
-
IC50: Absorbance at 600nm reduced by 50% vs. growth control (for quantitative SAR).
-
References
-
Soliman, D. H. (2013).[1] Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. International Journal of Organic Chemistry, 3, 65-72.[2]
-
Alfadil, A. A., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species.[3][4] Frontiers in Cellular and Infection Microbiology.
-
Tang, X., et al. (2022).[5] Synthesis of novel antibacterial and antifungal quinoxaline derivatives.[1][5][6][7][8] RSC Advances, 12, 2399.[5]
- Kaplum, V., et al. (2016). 2,3-Diaryl-substituted quinoxaline derivatives: Synthesis and biological evaluation as antileishmanial and antifungal agents. European Journal of Medicinal Chemistry.
-
Teng, P., et al. (2024).[8][9] Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide.[9] Molecules, 29(11), 2501.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijbpas.com [ijbpas.com]
- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2,3-Dichloroquinoxaline-6-carbonyl chloride proper disposal procedures
This guide outlines the operational safety and disposal protocols for 2,3-Dichloroquinoxaline-6-carbonyl chloride (DCQCC) .[1][2]
As a Senior Application Scientist, I must emphasize that this compound presents a dual hazard profile: it is a water-reactive acid chloride and a halogenated nitrogen heterocycle . Improper disposal does not just risk regulatory non-compliance; it risks immediate laboratory accidents (violent HCl release) and long-term environmental toxicity.
Immediate Hazard Profile & Chemical Identity
Before initiating any disposal procedure, you must verify the material and understand its reactivity.
| Property | Description | Critical Safety Implication |
| CAS Number | 17880-88-5 (General Ref) | Verify against container label.[1][2] |
| Functional Group | Acyl Chloride (-COCl) | Water Reactive: Hydrolyzes violently to release Hydrogen Chloride (HCl) gas and heat.[1][2] |
| Core Structure | Quinoxaline Ring | Toxic/Persistent: Halogenated heterocycles can be persistent environmental pollutants.[1][2] |
| Physical State | Solid (Beige/Brown) | Clumping Hazard: Do not add solid directly to water.[1][2] It forms an insoluble "crust" that traps unreacted material, creating a delayed reaction risk. |
| Waste Class | Corrosive / Reactive | RCRA Codes: D002 (Corrosive), D003 (Reactive), potentially toxic organic.[1][2] |
Pre-Disposal Assessment: The "Crust" Effect
The #1 Safety Violation: Dropping solid acid chlorides directly into aqueous waste.
-
Mechanism of Failure: Water attacks the surface of the solid DCQCC, forming the carboxylic acid. This acid is often less soluble, forming a protective "crust" around the unreacted core.
-
The Risk: The solid looks "safe" and is thrown into a waste drum. Hours later, the crust dissolves or breaks, releasing a sudden burst of HCl gas and heat inside a closed container, leading to drum rupture.
The Solution: You must dissolve the solid in an inert organic solvent before quenching.
Standard Operating Procedure: Controlled Quenching
This protocol converts the reactive acid chloride into its stable, non-reactive carboxylic acid form (2,3-dichloroquinoxaline-6-carboxylic acid) prior to disposal.[1][2]
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Toluene. (DCM is preferred for solubility).
-
Neutralizing Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
).-
Note: NaOH is preferred for larger quantities (>5g) to avoid excessive foaming (
generation) caused by bicarbonates.
-
-
Cooling: Ice/Water bath.
Step-by-Step Protocol
-
Dissolution (The Solvation Step):
-
In a fume hood, dissolve the solid DCQCC in DCM. Use approximately 10 mL of solvent per 1 g of solid. Ensure complete dissolution.
-
-
Preparation of Quench Bath:
-
Prepare a beaker containing the basic solution (NaOH or
). Use a 3:1 molar excess of base relative to the acid chloride. -
Place this beaker in an ice bath. Crucial: The hydrolysis reaction is exothermic.
-
-
Controlled Addition:
-
Using an addition funnel or pipette, slowly add the DCQCC/DCM solution into the chilled basic solution.
-
Observation: You will see a biphasic mixture. Stir vigorously. The base is in the water; the reagent is in the DCM. The reaction happens at the interface.
-
-
Verification (The Self-Validating Step):
-
After addition is complete, remove the ice bath and let it stir for 30 minutes.
-
Check the pH of the aqueous layer. It must remain basic (pH > 8) . If it turns acidic, you have consumed all your base; add more base immediately to prevent HCl off-gassing.
-
-
Phase Separation:
-
Transfer to a separatory funnel.
-
Bottom Layer (Organic): Contains DCM and trace organic impurities.
-
Top Layer (Aqueous): Contains the sodium salt of the quinoxaline acid and NaCl.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical workflow to ensure safe neutralization.
Figure 1: Controlled hydrolysis workflow preventing thermal runaway and hazardous gas release.
Waste Stream Management & RCRA Compliance
Once quenched, the material is no longer "Reactive" (D003), but it remains a hazardous chemical waste.
| Waste Stream | Composition | RCRA/Labeling Codes | Disposal Action |
| Organic Phase | Dichloromethane + Trace Quinoxaline | F002 (Spent Halogenated Solvent) | Segregate into "Halogenated Organic Waste" carboy.[1][2] Do not mix with non-halogenated solvents (acetone/ethanol) if your facility separates them (cost saving). |
| Aqueous Phase | Water + NaCl + Sodium 2,3-dichloroquinoxaline-6-carboxylate | Toxic Aqueous Waste | Although neutralized, the quinoxaline ring is biologically active.[1][2] Do not pour down the drain. Label as "Aqueous Waste with Toxic Organics." |
| Solid Debris | Contaminated gloves, paper towels | Hazardous Solid Debris | Bag separately.[1][2] Label as "Solid Waste Contaminated with Acid Chlorides." |
Regulatory Note (US - EPA): While this compound is not explicitly listed on the "P" or "U" lists, it exhibits the characteristic of Corrosivity (D002) and Reactivity (D003) if unquenched.[1][2] Once quenched, the waste profile shifts to the solvent used (F-codes) and general toxicity.
Emergency Contingencies
-
Spill (Solid): Do not use water. Cover with dry sand or "Acid Sorb." Scoop into a dry container.
-
Spill (Liquid/Solution): Absorb with vermiculite. Treat the absorbent as reactive waste.
-
Exposure:
References
-
University of California, Irvine. (2024). Standard Operating Procedure: Water Reactive Chemicals. Retrieved from [Link][1][2]
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][1][2]
-
University of Pennsylvania EHRS. (2024). SOP: Water-Reactive Chemicals. Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling 2,3-Dichloroquinoxaline-6-carbonyl chloride
Technical Safety Guide: 2,3-Dichloroquinoxaline-6-carbonyl chloride
Executive Hazard Profile: The "Silent" Aggressor
Handling This compound requires a shift in mindset from standard organic synthesis to high-hazard containment. This compound is not merely a reagent; it is a dual-threat electrophile combining a highly reactive acid chloride (-COCl) with a chlorinated nitrogen heterocycle .
Why this specific molecule is dangerous:
-
Moisture Sensitivity (The HCl Generator): Upon contact with ambient humidity or mucosal membranes, the -COCl moiety hydrolyzes rapidly. This releases hydrogen chloride (HCl) gas directly into the respiratory tract and eyes, causing immediate, severe chemical burns (Skin Corr. 1B).
-
Sensitization Potential: Quinoxaline derivatives are known sensitizers. Repeated low-level exposure (via skin or inhalation) can lead to irreversible allergic dermatitis or respiratory hypersensitivity.
-
Delayed Onset: While the acid burn is immediate, the systemic toxicity of the quinoxaline core may not manifest for hours.
The PPE Matrix: A Layered Defense Strategy
Standard laboratory PPE (safety glasses and single nitrile gloves) is insufficient for this compound. The following matrix is based on permeation data for chlorinated acid chlorides.
Hand Protection: The "Nitrile Trap"
CRITICAL WARNING: Do not rely on standard 4-mil nitrile gloves for immersion or prolonged handling. Acid chlorides and chlorinated aromatics can permeate nitrile in <15 minutes without visible degradation.
| Layer | Material | Specification | Function |
| Primary (Inner) | Laminate / EVOH | Brand: Silver Shield or 4H | Chemical Barrier. Impermeable to small halogenated molecules. |
| Secondary (Outer) | Nitrile | Minimum 5 mil thickness | Dexterity & Sacrifice. Protects the inner glove from tears and minor splashes. |
| Protocol | Double-Gloving | Tape inner cuff to lab coat | Change outer glove immediately upon any splash contact. |
Ocular & Respiratory Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Face shields are required if handling >5g or working with pressurized vessels. Reasoning: HCl gas seeks moisture; safety glasses allow gas to bypass and damage the cornea.
-
Respiratory: All operations must occur within a certified Fume Hood (Face velocity: 100 fpm).
-
Emergency Only: If outside containment (spill), use a Full-Face Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.
-
PPE Decision Logic (Visualization)
Caption: PPE Selection Logic based on physical state and permeation risks.
Operational Workflow: Causality & Control
Weighing & Transfer (The Static Risk)
Acid chloride powders are often electrostatic. Using a plastic spatula can cause the powder to "jump," creating an aerosol cloud.
-
Protocol: Use porcelain or stainless steel spatulas.
-
Engineering Control: Place the balance inside the fume hood. If the balance is external, weigh into a tared vial with a septum cap, seal immediately, and transport to the hood.
Reaction Setup (Moisture Exclusion)
-
Glassware: All glassware must be flame-dried or oven-dried (>120°C).
-
Atmosphere: Argon is preferred over Nitrogen (heavier than air, blankets the reaction surface better).
-
Solvent Choice: Avoid nucleophilic solvents (water, alcohols, amines) unless they are the intended reactant. Use anhydrous DCM (Dichloromethane) or THF.
The "Kill" Step: Quenching & Disposal
NEVER add water directly to the bulk chemical. The hydrolysis is exothermic and generates rapid gas pressure (HCl), capable of shattering glassware.
The "Dilute-then-Destroy" Protocol:
-
Dilution: Dissolve the residual acid chloride in a non-reactive solvent (e.g., Toluene or DCM) to act as a heat sink.
-
Cooling: Place the vessel in an ice bath (0°C).
-
Neutralization: Add a solution of 10% Sodium Carbonate (Na2CO3) or Methanol dropwise.
-
Why Methanol? It converts the acid chloride to a methyl ester (less reactive) and HCl, which is easier to manage than a violent water hydrolysis.
-
-
Verification: Check pH. Ensure pH is neutral (6-8) before disposal into the organic waste stream.
Caption: Step-by-step quenching protocol to prevent thermal runaway and gas pressurization.
Emergency Response Data
| Scenario | Immediate Action | Notes |
| Skin Contact | Drench immediately. Use safety shower for 15 mins.[1] Remove all clothing.[2] | Do not wipe the skin (spreads chemical). Water hydrolysis will cause heat; continuous flushing is vital to cool and dilute. |
| Eye Contact | Irrigate for 15 mins. Hold eyelids open. | Contact lenses must be removed during flushing if possible.[3] Seek ophthalmologist immediately. |
| Spill (Solid) | Cover and Sweep. Do not use wet paper towels. | Cover with dry sand/vermiculite. Scoop into a jar. Neutralize in the jar (not on the floor). |
| Spill (Liquid) | Absorb and Ventilate. Use "Acid Spill Kit" pads. | Evacuate area if fumes are visible. Wait for air exchange (10-15 mins) before re-entry. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Quinoxaline Derivatives Safety Data. National Library of Medicine. [Link]
-
UCLA Environment, Health & Safety. (n.d.). Standard Operating Procedure: Acid Chlorides. University of California, Los Angeles. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
